4-(2,4-Difluorophenyl)piperidine
Description
Properties
IUPAC Name |
4-(2,4-difluorophenyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-9-1-2-10(11(13)7-9)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYHSQRDRQUVOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586593 | |
| Record name | 4-(2,4-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
291289-50-4 | |
| Record name | 4-(2,4-Difluorophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20586593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 291289-50-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of 4-(2,4-Difluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Identifiers
4-(2,4-Difluorophenyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2,4-difluorophenyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 291289-50-4 |
| Molecular Formula | C₁₁H₁₃F₂N |
| Molecular Weight | 197.22 g/mol |
| Canonical SMILES | C1CNCCC1C2=CC(=C(C=C2)F)F |
Hypothetical Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar fluorinated arylpiperidine compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. ¹H NMR (Proton NMR)
Expected Spectrum Description: The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and piperidine protons. The protons on the difluorophenyl ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The piperidine protons will appear as multiplets in the aliphatic region.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.00 | m | 1H | Ar-H |
| ~ 6.90 - 6.70 | m | 2H | Ar-H |
| ~ 3.20 - 3.10 | m | 2H | Piperidine-H (axial, C2/C6) |
| ~ 2.80 - 2.70 | m | 2H | Piperidine-H (equatorial, C2/C6) |
| ~ 2.60 - 2.50 | m | 1H | Piperidine-H (C4) |
| ~ 1.90 - 1.70 | m | 2H | Piperidine-H (axial, C3/C5) |
| ~ 1.70 - 1.50 | m | 2H | Piperidine-H (equatorial, C3/C5) |
| ~ 1.50 - 1.40 | br s | 1H | NH |
2.1.2. ¹³C NMR (Carbon NMR)
Expected Spectrum Description: The ¹³C NMR spectrum will show signals for the six carbons of the difluorophenyl ring and the five carbons of the piperidine ring. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 162 (dd) | Ar-C (C-F) |
| ~ 159 (dd) | Ar-C (C-F) |
| ~ 132 (dd) | Ar-C |
| ~ 124 (d) | Ar-C (ipso) |
| ~ 111 (dd) | Ar-C |
| ~ 104 (t) | Ar-C |
| ~ 46 | Piperidine-C (C2/C6) |
| ~ 40 | Piperidine-C (C4) |
| ~ 34 | Piperidine-C (C3/C5) |
2.1.3. ¹⁹F NMR (Fluorine NMR)
Expected Spectrum Description: The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms on the aromatic ring.
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ -110 | m | F (C2) |
| ~ -115 | m | F (C4) |
Mass Spectrometry (MS)
Expected Spectrum Description: The mass spectrum, likely obtained via electrospray ionization (ESI), is expected to show a prominent protonated molecular ion peak [M+H]⁺.
| m/z | Ion |
| 198.11 | [M+H]⁺ |
| 197.10 | [M]⁺ |
Infrared (IR) Spectroscopy
Expected Spectrum Description: The IR spectrum will show characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Medium | N-H Stretch |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Strong | Aliphatic C-H Stretch |
| ~ 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch |
| ~ 1300 - 1100 | Strong | C-F Stretch |
Experimental Protocols
Representative Synthesis of a 4-Arylpiperidine from a Ketone Precursor
This protocol describes the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride, a potential precursor to this compound. Further reduction of the ketone would be required to yield the target compound.
Materials:
-
4-(2,4-difluorobenzoyl)pyridine
-
Platinum(IV) oxide (Adam's catalyst)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Hydrogen gas supply
-
Parr hydrogenation apparatus
Procedure:
-
A solution of 4-(2,4-difluorobenzoyl)pyridine (1.0 eq) in ethanol is placed in a Parr hydrogenation vessel.
-
Platinum(IV) oxide (0.05 eq) is carefully added to the solution.
-
A few drops of concentrated hydrochloric acid are added to the mixture.
-
The vessel is sealed and connected to a hydrogen gas source.
-
The apparatus is flushed with hydrogen gas to remove air.
-
The mixture is hydrogenated at approximately 50 psi for 24-48 hours at room temperature with vigorous shaking.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the hydrogen pressure is carefully released.
-
The catalyst is removed by filtration through a pad of Celite, washing with ethanol.
-
The filtrate is concentrated under reduced pressure to yield the crude product as the hydrochloride salt.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).
Note: The subsequent reduction of the ketone functionality to a methylene group to yield this compound could be achieved through methods such as the Wolff-Kishner or Clemmensen reduction, which would require further procedural development.
Spectroscopic Analysis Protocol
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Record ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. Standard pulse programs are to be used.
3.2.2. Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition: Acquire the mass spectrum in positive ion mode.
3.2.3. Infrared Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or acquire the spectrum of a thin film of the neat compound on a salt plate.
-
Instrumentation: An FTIR spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizations
The following diagrams illustrate the general workflows for the synthesis and structural elucidation of this compound.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. The expected NMR, MS, and IR data provide a clear spectral signature for the confirmation of its chemical structure. While a specific synthesis protocol is not publicly documented, established synthetic routes for analogous 4-arylpiperidines offer a reliable foundation for its preparation. This guide provides researchers and drug development professionals with the necessary theoretical and practical framework to approach the synthesis and characterization of this and similar fluorinated piperidine derivatives.
Technical Guide: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, with CAS number 106266-04-0, is a key chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds. Its structural features, particularly the difluorobenzoyl moiety, make it a valuable building block in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known applications, with a focus on its role in the development of antipsychotic medications.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
| Property | Value | Reference |
| CAS Number | 106266-04-0 | [1] |
| Molecular Formula | C₁₂H₁₄ClF₂NO | [1] |
| Molecular Weight | 261.7 g/mol | [2] |
| Appearance | Off-white to light yellow powder/crystal | [2][3] |
| Melting Point | 203-216 °C (decomposition) | [1] |
| Purity | ≥98% (HPLC) | [2][3] |
| Storage Conditions | Room temperature, under inert atmosphere | [3] |
Synthesis
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is synthesized from a precursor ketone. The following protocol outlines a common synthetic route.
Experimental Protocol: Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride
This protocol describes the deprotection of a precursor ketone to yield the desired product.
Materials:
-
Precursor ketone (e.g., N-protected 4-(2,4-difluorobenzoyl)piperidine)
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Isopropanol
-
Diethyl ether (Et₂O)
Procedure:
-
A mixture of 125 mL of concentrated HCl and 125 mL of acetic acid is prepared.
-
40 g (0.15 mol) of the precursor ketone is added to the acid mixture.
-
The reaction mixture is refluxed for 16 hours.
-
After reflux, the mixture is cooled to room temperature.
-
The cooled mixture is concentrated in vacuo to remove the solvents.
-
The resulting white residue is triturated with hot isopropanol.
-
The solid product is collected by filtration.
-
The filtered solid is washed with diethyl ether (Et₂O).
-
The final product is dried to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride.
Expected Yield: 32.3 g (83%)
Synthesis Workflow Diagram
Caption: Synthesis workflow for the hydrochloride salt.
Biological Context and Applications
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a crucial intermediate in the synthesis of several atypical antipsychotic drugs, most notably Risperidone and Iloperidone.[4] These drugs are potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of schizophrenia and other psychiatric disorders.[5][6]
While direct biological activity data for (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is not extensively available in the public domain, its role as a precursor strongly suggests that its molecular scaffold is designed to interact with these receptor systems. The difluorophenyl and piperidine moieties are common pharmacophores in ligands targeting aminergic G-protein coupled receptors.
Implied Signaling Pathway Involvement
The therapeutic effects of antipsychotics like Risperidone are attributed to their modulation of dopaminergic and serotonergic signaling pathways in the brain.[6] (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride serves as a foundational structure for building molecules that interact with these pathways.
Caption: Implied modulation of neurotransmitter pathways.
Analytical Methods
Standard analytical techniques are employed to characterize and assess the purity of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
High-Performance Liquid Chromatography (HPLC)
Purity is typically determined by reverse-phase HPLC. While a specific monograph for this compound is not publicly available, a general method would involve a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol), with UV detection. The purity is often reported to be ≥98%.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used for structural confirmation. The spectra would be consistent with the structure of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, with characteristic signals for the aromatic protons of the difluorophenyl ring and the aliphatic protons of the piperidine ring. The hydrochloride salt form may lead to broadening of the N-H proton signal of the piperidine.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak would correspond to the free base of the molecule (C₁₂H₁₃F₂NO), with a molecular weight of approximately 225.23 g/mol .
Conclusion
(2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride is a well-characterized chemical intermediate with significant applications in pharmaceutical synthesis. Its straightforward synthesis and the importance of the final products, such as Risperidone, underscore its relevance in drug development. Further research into the direct biological activities of this compound could reveal additional pharmacological applications. This guide provides a foundational understanding for researchers and developers working with this important molecule.
References
- 1. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 [sigmaaldrich.com]
- 4. 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | 106266-04-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone | C23H27FN4O2 | CID 5073 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (CAS Number: 106266-04-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds, notably the atypical antipsychotic agent, risperidone. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.
Chemical Identity and Structure
4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a crystalline powder, typically appearing as white to off-white or slightly pale yellow. Its chemical structure consists of a piperidine ring substituted at the 4-position with a 2,4-difluorobenzoyl group, and it is supplied as a hydrochloride salt to enhance its stability and solubility.[1][2]
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 106266-04-0 |
| IUPAC Name | (2,4-difluorophenyl)(piperidin-4-yl)methanone;hydrochloride |
| Molecular Formula | C₁₂H₁₄ClF₂NO |
| Molecular Weight | 261.7 g/mol [1] |
| Canonical SMILES | C1CNCCC1C(=O)C2=C(C=C(C=C2)F)F.Cl |
| InChI Key | QPJONRGTWKXJLG-UHFFFAOYSA-N |
| MDL Number | MFCD01313310[1] |
| PubChem CID | 18759874[1] |
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is crucial for its application in pharmaceutical synthesis and formulation. The following tables summarize the available experimental and calculated data for 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
Table 2: Experimental Physicochemical Data
| Property | Value | Source |
| Physical State | Solid, Crystal - Powder | |
| Appearance | White to slightly pale yellow | |
| Melting Point | 203-206 °C (decomposes) | [3] |
| Solubility | Soluble in water |
Table 3: Calculated Physicochemical Data
| Property | Value | Source/Method |
| Boiling Point | 350.3 °C at 760 mmHg | Calculated |
| Flash Point | 165.7 °C | Calculated |
| Density | 1.02 g/cm³ | Calculated |
| pKa (Piperidine Ring) | ~11.12 (experimental for Piperidine) | [4] |
Note: The provided pKa value is for the parent piperidine molecule and serves as an estimate for the basicity of the piperidine nitrogen in the title compound. The actual pKa may be influenced by the substituent.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the verification of physicochemical data. The following sections outline generalized methodologies for determining the key properties of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride.
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus is used.
-
Procedure:
-
The capillary tube containing the sample is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
-
The temperature at which the first drop of liquid appears is recorded as the onset of melting.
-
The temperature at which the last crystal melts is recorded as the completion of melting.
-
The melting point is reported as a range.
-
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that influences the bioavailability and formulation of a drug substance.
Methodology (Shake-Flask Method):
-
Sample Preparation: An excess amount of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride is added to a known volume of purified water in a sealed container.
-
Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a fine-pored membrane filter or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a basic compound like 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, the pKa of its conjugate acid is determined.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precisely weighed amount of the compound is dissolved in a known volume of deionized water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
Role in Pharmaceutical Synthesis
4-(2,4-Difluorobenzoyl)piperidine hydrochloride is a crucial building block in the multi-step synthesis of the antipsychotic drug risperidone. The following diagram illustrates a simplified synthetic pathway starting from this key intermediate.
Caption: Synthetic pathway of Risperidone from its key intermediate.
This workflow highlights the conversion of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride through oximation and subsequent cyclization to form the core benzisoxazole-piperidine structure, which is then alkylated to yield the final active pharmaceutical ingredient, risperidone.
Conclusion
This technical guide has summarized the core physicochemical characteristics of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride (CAS: 106266-04-0). The provided data and experimental protocols are intended to support researchers and drug development professionals in their work with this important pharmaceutical intermediate. A clear understanding of these properties is fundamental for ensuring the efficiency, reproducibility, and safety of synthetic processes and for the development of robust drug formulations.
References
An In-depth Technical Guide to 4-(2,4-difluorobenzoyl)piperidine hydrochloride: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(2,4-difluorobenzoyl)piperidine hydrochloride (CAS No. 106266-04-0), a key starting material in the synthesis of several atypical antipsychotic medications. This document details the compound's discovery, historical context, and its crucial role as a precursor to pharmacologically active agents. Detailed experimental protocols for its synthesis are provided, along with quantitative data and visualizations of the synthetic workflow and the relevant biological signaling pathways of the resulting active pharmaceutical ingredients.
Discovery and Historical Context
The discovery of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is intrinsically linked to the development of the atypical antipsychotic drug, risperidone, by Janssen Pharmaceutica in the 1980s. While not a pharmacologically active agent in itself, this compound was strategically designed and synthesized as a pivotal intermediate for building the more complex risperidone molecule. The earliest detailed descriptions of its synthesis are found within patents for risperidone and its analogs, such as U.S. Patent 4,804,663.
Its development was driven by the need for novel antipsychotics with an improved side-effect profile compared to earlier typical antipsychotics. Researchers at Janssen identified that the benzisoxazole and piperidine moieties were crucial for the desired dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. 4-(2,4-difluorobenzoyl)piperidine hydrochloride provided a robust and efficient chemical scaffold to introduce the necessary functionalities for achieving this pharmacological profile. The inclusion of the difluorobenzoyl group is a common strategy in medicinal chemistry to enhance metabolic stability and receptor binding affinity.
Beyond its seminal role in the synthesis of risperidone, this versatile intermediate has also been utilized in the development of other pharmaceutical agents, including iloperidone, another atypical antipsychotic. Its continued relevance in both academic research and industrial pharmaceutical production underscores its importance as a foundational building block in medicinal chemistry.[1][2]
Synthetic Protocols
The synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is most commonly achieved through a Friedel-Crafts acylation reaction, followed by the deprotection of the piperidine nitrogen. The following protocols are based on procedures described in the scientific literature and patent filings.
Synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine
A common precursor for the title compound is 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. This is typically synthesized via a Friedel-Crafts reaction between 1,3-difluorobenzene and 1-acetylpiperidine-4-carbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Experimental Workflow: Synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine
Caption: Workflow for the synthesis of the intermediate, 1-acetyl-4-(2,4-difluorobenzoyl)piperidine.
Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride
The final step involves the acidic hydrolysis of the acetyl protecting group from the piperidine nitrogen of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine to yield the hydrochloride salt.
Experimental Protocol:
A detailed experimental protocol for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is provided below.
| Step | Procedure |
| 1. | To a suitable reaction vessel, add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine. |
| 2. | Add a mixture of concentrated hydrochloric acid and acetic acid. |
| 3. | Heat the mixture to reflux and maintain for approximately 16 hours. |
| 4. | Cool the reaction mixture and concentrate under reduced pressure. |
| 5. | Triturate the resulting residue with hot isopropanol. |
| 6. | Filter the solid product, wash with diethyl ether, and dry to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a white solid. |
Quantitative Data
The following table summarizes key quantitative data reported for the synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride and its immediate precursor.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Reported Yield | Melting Point (°C) |
| 1-acetyl-4-(2,4-difluorobenzoyl)piperidine | C14H15F2NO2 | 283.27 | 41% | Not reported |
| 4-(2,4-difluorobenzoyl)piperidine hydrochloride | C12H14ClF2NO | 261.70 | 83-85% | 203-206 (dec.)[3], 215-216[4] |
Biological Significance and Signaling Pathways
As a chemical intermediate, 4-(2,4-difluorobenzoyl)piperidine hydrochloride does not have inherent biological activity. Its significance lies in its role as a precursor to potent antipsychotic drugs like risperidone. Risperidone functions as a multi-receptor antagonist with a high affinity for serotonin 5-HT2A and dopamine D2 receptors. Its therapeutic effects in treating schizophrenia and bipolar disorder are attributed to the blockade of these receptors in the central nervous system.
The binding of risperidone to these receptors modulates downstream signaling cascades, ultimately leading to a reduction in the positive and negative symptoms of psychosis. The following diagram illustrates the simplified mechanism of action of risperidone at the synaptic level.
Signaling Pathway: Mechanism of Action of Risperidone
Caption: Simplified diagram of Risperidone's antagonism of Dopamine D2 and Serotonin 5-HT2A receptors.
Conclusion
4-(2,4-difluorobenzoyl)piperidine hydrochloride is a cornerstone intermediate in the synthesis of important atypical antipsychotics. Its discovery and development are a direct result of targeted drug design aimed at producing safer and more effective treatments for psychiatric disorders. The synthetic routes to this compound are well-established and efficient, ensuring its continued availability for pharmaceutical manufacturing and research. Understanding the history, synthesis, and biological context of this key intermediate provides valuable insight for researchers and professionals in the field of drug development.
References
Biological activity of 4-(2,4-Difluorophenyl)piperidine analogs
An In-Depth Technical Guide to the Biological Activity of 4-(2,4-Difluorophenyl)piperidine Analogs
Abstract
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents. Its unique physicochemical properties, conferred by the difluorophenyl moiety and the basic piperidine nitrogen, make it an attractive starting point for the design of ligands targeting central nervous system (CNS) receptors. This technical guide provides a comprehensive overview of the biological activities of analogs based on this scaffold, with a primary focus on their roles as Dopamine D4 (D4) receptor antagonists and Sigma (σ) receptor modulators. We present a consolidation of quantitative structure-activity relationship (SAR) data, detailed experimental protocols for key biological assays, and visualizations of relevant pathways and workflows to offer a thorough resource for researchers and drug development professionals.
Dopamine D4 Receptor Antagonism
The Dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the brain, particularly in regions associated with cognition and motor control like the cortex, amygdala, and substantia nigra.[1] Its selective localization makes it a compelling target for therapeutic intervention with a potentially favorable side-effect profile compared to broader-spectrum dopamine receptor antagonists.[2] Notably, preclinical studies have implicated D4 receptor antagonism in the mitigation of L-DOPA-induced dyskinesias (LIDs) in Parkinson's disease, a significant complication of long-term dopamine replacement therapy.[1][2]
Structure-Activity Relationship (SAR) Data
Recent research has focused on developing potent and selective D4 receptor antagonists based on a 4,4-difluoropiperidine ether scaffold. The following tables summarize the binding affinities (Ki) of various analogs, demonstrating the impact of substitutions on the arylether and the "southern" nitrogen-containing moiety.
Table 1: SAR of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs with Various Southern Moieties
| Compound | Southern Moiety | Aryl Ether Moiety | D4 Ki (nM) |
| 9g | 1-imidazo[1,5-a]pyridine | 4-fluorophenoxy | 118[2] |
| 9j | 1-imidazo[1,5-a]pyridine | 4-cyanophenoxy | 1.7[1] |
| 9k | 1-imidazo[1,5-a]pyridine | 3,4-difluorophenoxy | 2.7[1] |
| 9s | 5-N-methylindazole | 4-fluorophenoxy | 1.0[1] |
| 9t | 5-N-methylindazole | 3-fluorophenoxy | 3.0[1] |
| 9y | 5-N-methylbenzimidazole | 3,4-difluorophenyl | 4.8[2] |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine | 3,4-difluorophenyl | 2.6[2] |
| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine | 3-fluorophenyl | 5.5[2] |
| 14a | Not Specified | Not Specified | 0.3[2][3] |
Data sourced from multiple studies highlighting key compounds with high affinity.[1][2][3] Compound 14a was identified as having exceptional binding affinity and over 2000-fold selectivity against other dopamine receptor subtypes (D1, D2, D3, D5).[2][3]
Experimental Protocol: D4 Receptor Binding Assay
The binding affinity of the synthesized compounds for the human Dopamine D4 receptor (hD4) is determined using a competitive radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of test compounds by measuring their ability to displace a specific radioligand from the hD4 receptor.
Materials:
-
Cell Membranes: Membranes harvested from Human Embryonic Kidney (HEK293) cells stably expressing the hD4 receptor.
-
Radioligand: [³H]N-methylspiperone.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compounds: Dissolved in 100% DMSO to create stock solutions.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Instrumentation: Scintillation counter.
Procedure:
-
Preparation: A reaction mixture is prepared in 96-well plates containing the assay buffer, a fixed concentration of [³H]N-methylspiperone, and varying concentrations of the test compound.
-
Incubation: Cell membranes expressing hD4 are added to the reaction mixture. The plates are incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. All determinations are typically performed in triplicate.[1][2]
Visualization of Therapeutic Rationale and SAR
The following diagrams illustrate the proposed mechanism for D4 antagonists in treating LIDs and the key structural components influencing binding affinity.
Caption: Proposed role of D4 antagonists in mitigating L-DOPA-induced dyskinesias.
Caption: Key structural components influencing D4 receptor binding affinity.
Sigma (σ) Receptor Modulation
Sigma receptors, once misidentified as opioid receptors, are now recognized as a distinct class of proteins.[4] The two primary subtypes, σ1 and σ2, are implicated in a wide range of cellular functions and are considered targets for various CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] The σ1 receptor, in particular, has been structurally characterized, revealing a pharmacophore that shares common features with the D4 receptor, such as a requisite basic nitrogen for interaction with key acidic residues (e.g., Glu172 in σ1).[4] This overlap has prompted the evaluation of piperidine-based libraries for σ1 activity.
Quantitative Data for Sigma Receptor Ligands
Piperidine-based scaffolds, including those with a difluorophenyl moiety, have been evaluated for their affinity towards σ1 and σ2 receptors.
Table 2: Binding Affinities of Piperidine Analogs for Sigma Receptors
| Compound | Description | σ1 Ki (nM) | σ2 Ki (nM) |
| 1 | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | 3.2 | - |
| 2 | 4-fluorophenyl substituted analog | 24.0 | >1000 |
| 4b | 2,7-diazaspiro[3.5]nonane core | 2.7 | 27 |
| 5b | 2,7-diazaspiro[3.5]nonane core | 13 | 102 |
| 8f | diazabicyclo[4.3.0]nonane derivative | 10 | 165 |
| 12a | (S)-3-hydroxypiperidine with NH-indazole | 1.8 | 320 |
| 13g | (S)-3-oxopiperidine with N-methyl-5-indazole | 37 | - |
Data sourced from studies on various piperidine-based scaffolds.[4][5][6] These results show that modifications to the piperidine scaffold can yield potent and selective ligands for the σ1 receptor.
Experimental Protocol: σ1 Receptor Binding Assay
The protocol for determining σ1 receptor binding affinity is analogous to the D4 assay, utilizing a different specific radioligand.
Objective: To determine the inhibitory constant (Ki) of test compounds for the σ1 receptor.
Materials:
-
Cell Membranes: Membranes from HEK293 cells or tissues with high σ1 receptor expression (e.g., rat liver).[5]
-
Radioligand: [³H]Pentazocine.[4]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Test Compounds: Serially diluted in DMSO/assay buffer.
-
Non-specific Binding Control: Haloperidol (10 µM).
-
Instrumentation: Scintillation counter.
Procedure:
-
Assay Setup: The assay is conducted in 96-well plates. Each well contains cell membranes, [³H]Pentazocine, and the test compound at various concentrations.
-
Incubation: Plates are incubated, typically for 120 minutes at 37°C, to allow binding to reach equilibrium.
-
Filtration: The incubation is stopped by rapid filtration over glass fiber filters, pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
-
Washing: Filters are washed with ice-cold buffer.
-
Measurement: Radioactivity is quantified by liquid scintillation counting.
-
Analysis: IC50 values are determined from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.[4]
Functional Assay: The functional profile (agonist vs. antagonist) of a σ1 ligand can be determined using an in vitro phenytoin assay. Phenytoin, an allosteric modulator, potentiates the binding affinity of σ1 agonists but has little to no effect on the binding of antagonists.[5] This is assessed by performing the radioligand binding assay in the presence and absence of phenytoin and observing any shift in the test compound's affinity.[5]
Visualization of the Drug Discovery Workflow
The development of these analogs follows a standard, yet rigorous, drug discovery workflow.
Caption: General workflow for the discovery and evaluation of bioactive piperidine analogs.
Conclusion
Analogs of this compound represent a versatile and highly fruitful chemical space for the discovery of novel CNS-active agents. The extensive SAR data available for D4 receptor antagonists demonstrate that fine-tuning of peripheral substituents can lead to compounds with exceptional, single-digit nanomolar or even sub-nanomolar potency and high selectivity.[1][2] Similarly, the scaffold has proven effective for developing potent and selective modulators of the σ1 receptor.[4] While challenges such as metabolic stability and high plasma protein binding have been noted for some series,[2][3] the established protocols and clear SAR trends provide a solid foundation for future optimization efforts. The continued exploration of this scaffold holds significant promise for developing novel therapeutics for Parkinson's disease, pain, and other complex neurological disorders.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 4-(2,4-Difluorophenyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(2,4-Difluorophenyl)piperidine. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a combination of predicted data and experimental data from closely related analogs. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and analytical chemistry for the identification, characterization, and quality control of this and similar compounds.
Spectroscopic Data Summary
The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
Predicted ¹³C NMR Data (101 MHz, D₂O) [1]
| Chemical Shift (ppm) | Assignment (Predicted) |
| 165.10 | Aromatic C (C-F) |
| 149.17 | Aromatic C (C-F) |
| 140.74 | Aromatic C |
| 135.70 | Aromatic C |
| 132.04 | Aromatic C-H |
| 131.19 | Aromatic C-H |
| 111.82 | Aromatic C-H |
| 107.76 | Aromatic C-H |
| 44.80 | Piperidine C-H |
| 25.90 | Piperidine C-H₂ |
Analogous ¹H and ¹³C NMR Data for (2,4-Difluorophenyl)(piperidin-1-yl)methanone in CDCl₃ [2]
-
¹H NMR (400 MHz, CDCl₃): δ = 7.43 (dd, J = 7.5 Hz, J(H,F) = 14.9 Hz, 2H, ArH), 6.78–7.06 (m, 4H, ArH), 3.89, 3.79, 3.44, 3.34 (br. s, each 2H, NCH₂) ppm.
-
¹³C NMR (101 MHz, CDCl₃): δ = 164.7 (d, J(C,F) = 18 Hz, C=O), 164.0 (dt, J(C,F) = 254 Hz, J(C,F) = 10 Hz, C-F), 158.7 (dt, J(C,F) = 206 Hz, J(C,F) = 12 Hz, C-F), 131.0 (m, CH-Ar), 119.8 (d, J(C,F) = 18 Hz, C-Ar), 112.7 (dd, J(C,F) = 2 Hz, J(C,F) = 22 Hz, CH-Ar), 104.4 (m, CH-Ar), 47.5, 46.9, 42.5, 42.1 (4 x NCH₂) ppm.
Note: The data for the analog provides a reference for the expected chemical shifts and coupling constants of the 2,4-difluorophenyl group and the piperidine ring.
Table 2: Infrared (IR) Spectroscopy Data
Expected Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretch (secondary amine) |
| 2850-2960 | C-H stretch (aliphatic) |
| 1600-1620 | C=C stretch (aromatic) |
| 1470-1500 | C=C stretch (aromatic) |
| 1100-1300 | C-F stretch |
| 1100-1250 | C-N stretch |
Note: These are general ranges and the exact peak positions for this compound may vary.
Table 3: Mass Spectrometry (MS) Data
Expected Fragmentation Pattern (Electron Ionization - EI)
| m/z | Fragment |
| 197 | [M]⁺ (Molecular Ion) |
| 196 | [M-H]⁺ |
| 127 | [C₇H₄F₂]⁺ (Difluorophenyl fragment) |
| 84 | [C₅H₁₀N]⁺ (Piperidine fragment) |
Note: The fragmentation pattern is a prediction based on the structure and common fragmentation pathways of similar molecules.
Experimental Protocols
The following are detailed methodologies for the key experiments cited. These represent standard laboratory procedures for the spectroscopic analysis of solid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrument: A high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used to acquire the ¹³C NMR spectrum.
-
A wider spectral width is used compared to ¹H NMR.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for this type of molecule.
-
Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. The fragmentation pattern provides information about the structure of the molecule.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
References
4-(2,4-Difluorophenyl)piperidine: A Core Scaffold for Neurological Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This guide focuses on 4-(2,4-difluorophenyl)piperidine, a key chemical intermediate whose derivatives have shown significant promise as modulators of neurological pathways, most notably as dopamine D4 receptor antagonists.[2][3] The incorporation of a 2,4-difluorophenyl group can significantly enhance metabolic stability and binding affinity of drug candidates. This document provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and data to support researchers in the field of drug discovery.
Chemical Properties and Synthesis
The synthesis of this compound can be efficiently achieved through a two-step process involving a Suzuki-Miyaura cross-coupling reaction to form the precursor, 4-(2,4-difluorophenyl)pyridine, followed by catalytic hydrogenation of the pyridine ring.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Purity | CAS Number |
| 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine (similar precursor) | C₁₂H₆F₅N | 259.18 | White to off-white solid | >95% | N/A |
| 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride | C₁₂H₁₄ClF₂NO | 261.70 | Off-white to light yellow powder | >98.0% | 106266-04-0 |
Experimental Protocols
1. Synthesis of 4-(2,4-Difluorophenyl)pyridine via Suzuki-Miyaura Coupling
This protocol is adapted from a similar synthesis of a substituted difluorophenylpyridine.[4]
-
Materials:
-
Procedure:
-
In a three-necked, round-bottomed flask equipped with a reflux condenser and under an argon atmosphere, charge 2-chloro-5-(trifluoromethyl)pyridine (1.00 equiv), (2,4-difluorophenyl)boronic acid (1.10 equiv), Pd(PPh₃)₄ (0.064 equiv), benzene, ethanol, and 2.0 M aqueous sodium carbonate.[4]
-
Heat the mixture to 70-75 °C and stir for 72 hours.[4]
-
Cool the reaction mixture to room temperature and add water.[4]
-
Transfer the biphasic solution to a separatory funnel and extract the aqueous layer with DCM.[4]
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by flash chromatography to yield 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine. A similar procedure would be followed for the 4-substituted pyridine, with an expected yield of around 95-99%.[4]
-
2. Synthesis of this compound via Catalytic Hydrogenation
This protocol is a general method for the hydrogenation of substituted pyridines.[5]
-
Materials:
-
Procedure:
-
In a high-pressure reaction vessel, dissolve 4-(2,4-difluorophenyl)pyridine (1.0 g) in glacial acetic acid (5 mL).[5]
-
Add PtO₂ (5 mol%) to the solution.[5]
-
Pressurize the vessel with hydrogen gas to 50-70 bar.[5]
-
Stir the reaction mixture at room temperature for 6-10 hours.[5]
-
Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
Purify the residue by column chromatography to obtain this compound.
-
3. Optional: N-Boc Deprotection
For syntheses starting with an N-Boc protected piperidine, the following deprotection protocol can be used.[6]
-
Materials:
-
N-Boc-4-(2,4-difluorophenyl)piperidine
-
4M HCl in dioxane[6]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable solvent like dioxane.[6]
-
Add 4M HCl in dioxane (3-5 equiv) to the stirred solution at room temperature.[6]
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperidine may precipitate.[6]
-
Upon completion, remove the solvent under reduced pressure.
-
To obtain the free base, suspend the residue in a mixture of water and DCM and add saturated aqueous sodium bicarbonate solution until the mixture is basic.[6]
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperidine.[6]
-
Application in Drug Discovery: Dopamine D4 Receptor Antagonism
The this compound scaffold is a key component in the design of potent and selective dopamine D4 receptor antagonists.[2][3] The D4 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the frontal cortex and is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease-related dyskinesias.[2][7][8] Antagonists of the D4 receptor block the action of dopamine, thereby modulating downstream signaling pathways.[7]
Table 2: Biological Activity of 4,4-Difluoropiperidine Derivatives as Dopamine D4 Receptor Antagonists
| Compound | Modification | D4 Ki (nM) | D2/D4 Selectivity | D3/D4 Selectivity |
| Lead Compound 8 | 4-benzyl-4-phenylpiperidine core | - | 724 | - |
| Compound 16 | Elongated linker | 8.79 | 2239 | - |
| Compound 19 | 4-phenyl-1,2,3,6-tetrahydropyridine | 8.82 | 380 | 162 |
Data adapted from a study on similar piperidine-based D4 receptor antagonists.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the synthetic pathway to this compound and its role in the dopamine D4 receptor signaling cascade.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
Potential Therapeutic Targets of 4-(2,4-Difluorophenyl)piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-(2,4-Difluorophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development.
Key Therapeutic Targets and Quantitative Data
Derivatives of this compound have been shown to interact with a variety of biological targets, leading to potential therapeutic applications in neurology, immunology, oncology, and metabolic diseases. The table below summarizes the key targets and associated quantitative data for representative compounds.
| Target | Derivative Type | Compound Example | Assay Type | Quantitative Data | Potential Indication |
| Dopamine D4 Receptor (D4R) | Antagonist | 4,4-difluoropiperidine ether series | Radioligand Binding Assay | Kᵢ = 0.3 nM[1] | Parkinson's Disease (L-DOPA-induced dyskinesias)[1][2] |
| Histamine H1 Receptor | Antagonist | General Formula I | Not Specified | Potent selective blocking | Respiratory, Allergenic, Cardiovascular diseases[3] |
| L-type Calcium Channels | Blocker | General Formula I | Not Specified | Calcium antagonist properties | Cardiovascular diseases[3] |
| Serotonin Transporter (SERT) | Inhibitor | 4-substituted piperidines | Reuptake Assay | Inhibition of serotonin reuptake[4] | Depression, Anxiety Disorders[4] |
| Norepinephrine Transporter (NET) | Inhibitor | 4-substituted piperidines | Reuptake Assay | Inhibition of noradrenaline reuptake[4] | Depression, ADHD[4] |
| Sigma-1 Receptor (σ1R) | Ligand | 1,4-disubstituted piperidines | Radioligand Binding Assay | Not Specified | Neurological and Psychiatric Disorders[5] |
| Glutaminyl Cyclase (QC/isoQC) | Inhibitor | 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives | Enzyme Inhibition Assay | Not Specified | Cancer[6] |
| Dipeptidyl Peptidase-4 (DPP-4) | Inhibitor | Fused β-homophenylalanine derivatives | Enzyme Inhibition Assay | Not Specified | Type 2 Diabetes |
| Heat Shock Protein 70 (HSP70) | Inhibitor | Piperidine derivatives | Cell Viability Assay | IC₅₀ = 1.47 μM (in BT/Lap(R)1.0 cells)[7] | Drug-Resistant Tumors[7] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by this compound derivatives is crucial for elucidating their therapeutic effects and potential side effects.
Dopamine D4 Receptor Antagonism
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) primarily coupled to Gαi/o, which inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Antagonism of D4 receptors in the basal ganglia is being explored for the treatment of L-DOPA-induced dyskinesias in Parkinson's disease.[1][2]
Histamine H1 Receptor Antagonism and Calcium Channel Blockade
Certain this compound derivatives exhibit dual antagonism of Histamine H1 receptors and L-type calcium channels.[3] H1 receptor antagonism blocks the Gαq-mediated signaling cascade, while calcium channel blockade directly inhibits the influx of extracellular calcium. Both mechanisms contribute to effects such as smooth muscle relaxation and reduced inflammation.[4][8]
DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, certain piperidine derivatives can increase the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release, which is a therapeutic strategy for type 2 diabetes.[3][5][9]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the pharmacological properties of this compound derivatives.
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is adapted for determining the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
1. Membrane Preparation:
-
Culture HEK293 cells stably expressing the human dopamine D4 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
2. Competitive Binding Assay:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
A range of concentrations of the unlabeled this compound derivative (test compound).
-
The prepared cell membrane suspension.
-
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
3. Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Flux Assay
This assay measures the ability of a compound to block calcium influx, for example, through L-type calcium channels.
1. Cell Preparation and Dye Loading:
-
Culture a suitable cell line (e.g., vascular smooth muscle cells) in a 96-well black, clear-bottom plate.
-
Wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 30-60 minutes.
-
Wash the cells to remove excess dye.
2. Compound Incubation and Stimulation:
-
Add the this compound derivative (test compound) at various concentrations to the wells and incubate for a predetermined time.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject a stimulating agent (e.g., a high concentration of potassium chloride to depolarize the membrane and open voltage-gated calcium channels, or a specific agonist) into each well.
3. Fluorescence Measurement:
-
Immediately after injection, measure the change in fluorescence intensity over time. The excitation and emission wavelengths will depend on the dye used (e.g., ~485 nm excitation and ~525 nm emission for Fluo-4).
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.
-
Calculate the response by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the percentage of inhibition of the calcium response against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
DPP-4 Enzyme Inhibition Assay
This is a fluorometric assay to determine the inhibitory activity of a compound against the DPP-4 enzyme.
1. Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a stock solution of the fluorogenic substrate, Gly-Pro-AMC (7-amino-4-methylcoumarin).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of purified recombinant human DPP-4 enzyme.
2. Assay Procedure:
-
In a 96-well black plate, add the following to each well:
-
Assay buffer.
-
The this compound derivative (test compound) at various concentrations.
-
DPP-4 enzyme solution.
-
-
For the positive control (100% activity), add solvent instead of the test compound.
-
For the negative control (blank), add buffer instead of the enzyme.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
3. Fluorescence Measurement:
-
Immediately measure the fluorescence intensity at time zero and then kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation ~360 nm, emission ~460 nm).
4. Data Analysis:
-
Calculate the rate of the reaction (slope of the fluorescence intensity versus time).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
This guide provides a foundational understanding of the therapeutic potential of this compound derivatives. The diverse range of targets highlights the versatility of this chemical scaffold and underscores the importance of comprehensive pharmacological profiling in the discovery of novel therapeutics. The provided protocols and diagrams serve as a starting point for researchers to design and execute further studies in this promising area of drug development.
References
- 1. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases | MDPI [mdpi.com]
- 3. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action and differences in calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Calcium Channel Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
The 2,4-Difluorophenyl Moiety in Piperidine Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of piperidine compounds incorporating the 2,4-difluorophenyl core.
The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs.[1] The strategic incorporation of a 2,4-difluorophenyl moiety can significantly influence the pharmacological profile of these compounds, enhancing their potency, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview for researchers and drug development professionals on the core aspects of this important chemical class, with a focus on their application as dopamine D4 receptor antagonists and their potential as modulators of other key biological targets.
Synthesis of 2,4-Difluorophenyl Piperidine Compounds
The synthesis of piperidine derivatives bearing a 2,4-difluorophenyl group is most commonly achieved through the acylation of the piperidine nitrogen with a 2,4-difluorobenzoyl derivative. A representative synthetic route involves the reaction of piperidine with 2,4-difluorobenzoyl chloride in an appropriate solvent and in the presence of a base to yield (2,4-difluorophenyl)(piperidin-1-yl)methanone.[2] Variations of this straightforward nucleophilic acyl substitution are widely employed to generate diverse libraries of these compounds for biological screening.
Biological Activity and Therapeutic Targets
Compounds containing the 2,4-difluorophenyl piperidine scaffold have demonstrated activity against a range of biological targets, highlighting their therapeutic potential in various disease areas.
Dopamine D4 Receptor Antagonism
A significant area of research for this class of compounds is their activity as antagonists of the dopamine D4 receptor (D4R). The D4R is implicated in the pathophysiology of several neuropsychiatric disorders, and selective antagonists are being investigated for conditions such as L-DOPA-induced dyskinesia in Parkinson's disease.[3][4] The 2,4-difluorophenyl moiety often plays a crucial role in achieving high affinity and selectivity for the D4R over other dopamine receptor subtypes.[4][5]
Serotonin 5-HT2A Receptor Modulation
The serotonin 5-HT2A receptor is another important target for drugs acting on the central nervous system. The 2,4-difluorophenyl piperidine core has been incorporated into ligands that modulate this receptor, with potential applications in the treatment of psychiatric disorders. The substitution pattern on the phenyl ring is a key determinant of the affinity and functional activity at the 5-HT2A receptor.
Potential as Notch Signaling Inhibitors
The Notch signaling pathway is a critical regulator of cell fate and is frequently dysregulated in cancer.[6][7] While direct inhibition of the Notch pathway by a 2,4-difluorophenyl piperidine compound has yet to be extensively reported, the development of small molecule inhibitors targeting this pathway is an active area of research.[6][8] Given the structural diversity achievable with the piperidine scaffold, it represents a promising starting point for the design of novel Notch inhibitors.
Quantitative Data and Structure-Activity Relationships
The following tables summarize quantitative data for a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as dopamine D4 receptor antagonists. This data highlights the structure-activity relationships (SAR) for this class of compounds.
Table 1: In Vitro Binding Affinity of 3,3-Difluoropiperidine Derivatives for the Dopamine D4 Receptor [3]
| Compound | R Group (Ether Moiety) | Ki (nM) | cLogP | CNS MPO |
| 7a | 4-Fluorophenyl | 140 | >5.00 | <4.0 |
| 7b | 3,4-Difluorophenyl | 320 | >5.00 | <4.0 |
| 7c | 4-Fluoro-3-methylphenyl | 210 | >5.00 | <4.0 |
| 7d | 3-Fluorophenyl | >10,000 | - | - |
| 7e | 4-Methylphenyl | >10,000 | - | - |
Table 2: In Vitro Binding Affinity of 4,4-Difluoropiperidine Derivatives for the Dopamine D4 Receptor [4]
| Compound | R Group (Ether Moiety) | Ki (nM) | cLogP | CNS MPO |
| 8a | 4-Fluorophenyl | 205.9 | - | - |
| 8b | 3,4-Difluorophenyl | 5.5 | 3.99 | 4.27 |
| 8c | 4-Fluoro-3-methylphenyl | 13 | 4.42 | 3.26 |
| 8d | (R)-enantiomer of 8c | 1980 | - | - |
| 8e | 4-Methylphenyl | 27 | 3.92 | 3.65 |
| 8f | 3-Fluoro-4-methylphenyl | 72 | 4.42 | 2.72 |
Experimental Protocols
General Synthesis of (2,4-Difluorophenyl)(piperidin-1-yl)methanone[2]
Materials:
-
Piperidine
-
2,4-Difluorobenzoyl chloride
-
Absolute Chloroform
-
Triethylamine (or another suitable base)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve piperidine (2 equivalents) in absolute chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,4-difluorobenzoyl chloride (1 equivalent) to the stirred solution.
-
Add triethylamine (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with chloroform or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by automated column chromatography on silica gel to yield the pure (2,4-difluorophenyl)(piperidin-1-yl)methanone.
Radioligand Binding Assay for Dopamine D4 Receptor
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human dopamine D4 receptor.
-
[³H]N-methylspiperone (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test compounds (2,4-difluorophenyl piperidine derivatives).
-
Non-specific binding determinant (e.g., haloperidol at a high concentration).
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding determinant.
-
Initiate the binding reaction by adding a fixed concentration of [³H]N-methylspiperone to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value for each test compound by performing a non-linear regression analysis of the competition binding data.
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to the development of 2,4-difluorophenyl piperidine compounds.
Caption: A typical experimental workflow for the discovery and development of novel piperidine-based GPCR antagonists.
Caption: The canonical Notch signaling pathway, a potential target for 2,4-difluorophenyl piperidine compounds.
References
- 1. Notch inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Targeting Notch signaling pathways with natural bioactive compounds: a promising approach against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Precision medicine for human cancers with Notch signaling dysregulation (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Initial Screening of 4-(2,4-Difluorophenyl)piperidine Libraries: A Technical Guide
The 4-(2,4-difluorophenyl)piperidine scaffold is a privileged structural motif in modern drug discovery, forming the core of numerous biologically active compounds.[1][2] Libraries based on this scaffold have shown promise in yielding hits for a variety of therapeutic targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][3] This technical guide provides an in-depth overview of the initial screening process for this compound libraries, aimed at researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Analysis of Piperidine Derivatives
The initial screening of a compound library generates vast amounts of data. Summarizing this quantitative data in a structured format is crucial for identifying structure-activity relationships (SAR) and selecting promising candidates for further investigation. The following tables present representative data from the screening of piperidine derivatives, illustrating key metrics used to evaluate their potential.
Table 1: Dopamine D4 Receptor Antagonist Activity of 4,4-Difluoropiperidine Ether Derivatives [4]
| Compound ID | Structure | Kᵢ (nM) | cLogP | CNS MPO Score |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl ether | 2.6 | 2.0-2.7 | > 4.5 |
| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl ether | 5.5 | 2.0-2.7 | > 4.5 |
| 9ee | 6-chloro-2-imidazo[1,2-b]pyridazine with 4-cyano-3-phenyl ether | 16.4 | 2.0-2.7 | > 4.5 |
| 9ff | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-cyanophenyl ether | 35 | 2.0-2.7 | > 4.5 |
| 8b | 3,4-Difluorophenyl ether derivative | 5.5 | - | - |
| 8c | 3-Methylphenyl ether derivative | 13 | - | - |
| 8d | 4-Chlorophenyl ether derivative | 53 | - | - |
| 8e | Phenyl ether derivative (no 4-fluoro) | 27 | - | - |
| 8f | 3-Fluoro-4-methylphenyl ether derivative | 72 | - | - |
Kᵢ: Inhibitory constant, a measure of binding affinity. A lower Kᵢ indicates higher affinity. cLogP: Calculated logarithm of the partition coefficient, an indicator of lipophilicity. CNS MPO Score: Central Nervous System Multiparameter Optimization score, predicting CNS drug-likeness.
Table 2: Antiproliferative Activity of Functionalized Piperidine Derivatives [5]
| Compound ID | GI₅₀ (µg/mL) - U251 (CNS Cancer) | GI₅₀ (µg/mL) - MCF7 (Breast Cancer) | GI₅₀ (µg/mL) - NCI-H460 (Lung Cancer) | GI₅₀ (µg/mL) - HT29 (Colon Cancer) |
| 10 | > 50 | > 50 | > 50 | > 50 |
| 19 | 3.24 | 4.12 | 3.89 | 5.67 |
GI₅₀: The concentration of the compound that causes 50% inhibition of cell growth.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to a successful screening campaign. The following sections outline methodologies for key experiments typically employed in the initial screening of piperidine libraries.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign follows a multi-stage process to identify and validate active compounds.[3][6]
Radioligand Binding Assay
This assay is a robust method for quantifying the affinity of a compound for a specific receptor.[1]
Objective: To determine the binding affinity (Kᵢ) of test compounds for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]N-methylspiperone for D4 receptors).[4]
-
Test compounds from the this compound library.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at its Kₑ), and the test compound or vehicle.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
Calculate the percentage of specific binding inhibition for each test compound concentration and determine the IC₅₀ value.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous assay format ideal for HTS, measuring competitive binding.[1]
Objective: To identify compounds that inhibit the interaction between a fluorescently labeled ligand and its target protein.
Materials:
-
Purified target protein.
-
Fluorescently labeled ligand (tracer).
-
Test compounds.
-
Assay buffer.
-
Black, low-binding 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Add the target protein and fluorescent tracer to the wells of the 384-well plate.
-
Add the test compounds or vehicle control.
-
Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent tracer by the test compound.
-
Calculate the percent inhibition for each compound and identify hits.
Calcium Mobilization Assay
This is a cell-based functional assay that measures receptor activation, particularly for GPCRs that signal through the Gq pathway.[1]
Objective: To identify agonists or antagonists of GPCRs by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the target GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Plate the cells in a 96- or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
For antagonist screening, pre-incubate the cells with the test compounds.
-
Place the plate in the fluorescence imaging plate reader.
-
Add the agonist (for antagonist screening) or the test compound (for agonist screening) and immediately begin measuring fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium.
-
Analyze the data to determine the effect of the test compounds on calcium mobilization.
Signaling Pathway Visualization
Understanding the potential mechanism of action of hit compounds is crucial. The following diagram illustrates a hypothetical GPCR signaling pathway that could be modulated by compounds from a this compound library.
Conclusion
The initial screening of this compound libraries is a critical first step in the identification of novel therapeutic agents. A systematic approach, combining high-throughput screening with robust confirmatory and secondary assays, is essential for success. Careful data analysis and a thorough understanding of the underlying biological pathways will guide the selection of the most promising hit compounds for lead optimization. The methodologies and data presented in this guide provide a framework for researchers to design and execute effective screening campaigns for this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
Methodological & Application
Synthesis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of 4-(2,4-Difluorophenyl)piperidine hydrochloride, a valuable building block in pharmaceutical research and development. The synthesis is presented as a four-step process commencing with a Grignard reaction between 2,4-difluorobromobenzene and N-Boc-4-piperidone, followed by reduction of the resultant tertiary alcohol, deprotection of the N-Boc group, and concluding with the formation of the hydrochloride salt. This guide includes comprehensive procedural details, quantitative data organized into tables for clarity, and a visual representation of the synthetic workflow to aid in laboratory implementation.
Introduction
4-(Aryl)piperidine scaffolds are privileged structures in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This compound hydrochloride is a key intermediate in the synthesis of various therapeutic agents, making a robust and well-documented synthetic protocol essential for researchers in the field of drug discovery and development.
The following sections provide a detailed four-step synthesis of this compound hydrochloride, complete with experimental procedures and tabulated quantitative data.
Synthetic Pathway Overview
The synthesis of this compound hydrochloride is achieved through a four-step reaction sequence. The initial step involves the formation of a Grignard reagent from 2,4-difluorobromobenzene, which then undergoes a nucleophilic addition to N-Boc-4-piperidone. The resulting tertiary alcohol is subsequently reduced to the corresponding piperidine derivative. The tert-butyloxycarbonyl (Boc) protecting group is then removed under acidic conditions, and the final compound is isolated as its hydrochloride salt.
Experimental Protocols and Data
Step 1: Synthesis of tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate
This step involves the formation of the Grignard reagent, 2,4-difluorophenylmagnesium bromide, and its subsequent reaction with N-Boc-4-piperidone.
Protocol:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Activate the magnesium with a crystal of iodine. Add a solution of 2,4-difluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. Maintain a gentle reflux during the addition. After the addition is complete, continue to reflux for an additional 30-60 minutes.
-
Grignard Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Slowly add the prepared Grignard reagent to the N-Boc-4-piperidone solution. Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| 2,4-Difluorobromobenzene | C₆H₃BrF₂ | 192.99 | 1.0 eq | As required | - | >98 |
| Magnesium | Mg | 24.31 | 1.1 eq | As required | - | - |
| N-Boc-4-piperidone | C₁₀H₁₇NO₃ | 199.25 | 1.0 eq | As required | - | >98 |
| tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₁F₂NO₃ | 313.34 | - | - | 75-85 | >95 |
Step 2: Synthesis of tert-Butyl this compound-1-carboxylate
This step involves the reduction of the tertiary hydroxyl group.
Protocol:
-
Reaction Setup: To a solution of tert-butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM), add triethylsilane (2.0-3.0 eq). Cool the mixture to 0 °C.
-
Reaction Execution: Slowly add trifluoroacetic acid (TFA) (5.0-10.0 eq) to the cooled mixture. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| tert-Butyl 4-(2,4-difluorophenyl)-4-hydroxypiperidine-1-carboxylate | C₁₆H₂₁F₂NO₃ | 313.34 | 1.0 eq | As required | - | >95 |
| Triethylsilane | C₆H₁₆Si | 116.28 | 2.5 eq | As required | - | >98 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 7.5 eq | As required | - | >99 |
| tert-Butyl this compound-1-carboxylate | C₁₆H₂₁F₂NO₂ | 297.34 | - | - | 80-90 | >97 |
Step 3: Synthesis of this compound
This step involves the deprotection of the N-Boc group.
Protocol:
-
Reaction Setup: Dissolve tert-butyl this compound-1-carboxylate (1.0 eq) in a minimal amount of dioxane.
-
Reaction Execution: Add a 4M solution of HCl in dioxane (3.0-5.0 eq) to the solution at room temperature. Stir the reaction for 1-3 hours, monitoring by TLC. The hydrochloride salt of the product may precipitate.
-
Work-up: Upon completion, remove the solvent under reduced pressure. The resulting solid is the crude hydrochloride salt. For the free base, dissolve the crude salt in water and basify with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| tert-Butyl this compound-1-carboxylate | C₁₆H₂₁F₂NO₂ | 297.34 | 1.0 eq | As required | - | >97 |
| 4M HCl in Dioxane | HCl | 36.46 | 4.0 eq | As required | - | - |
| This compound | C₁₁H₁₃F₂N | 197.22 | - | - | 90-98 | >98 |
Step 4: Synthesis of this compound hydrochloride
This final step involves the formation of the hydrochloride salt.
Protocol:
-
Salt Formation: Dissolve the this compound free base (1.0 eq) in a suitable solvent such as diethyl ether or ethyl acetate.
-
Precipitation: Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield the final product.
Quantitative Data:
| Reagent/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass/Volume | Yield (%) | Purity (%) |
| This compound | C₁₁H₁₃F₂N | 197.22 | 1.0 eq | As required | - | >98 |
| Hydrogen Chloride | HCl | 36.46 | 1.1 eq | As required | - | - |
| This compound hydrochloride | C₁₁H₁₄ClF₂N | 233.68 | - | - | >95 | >99 |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.
-
Grignard reagents are highly reactive and moisture-sensitive; ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme care.
-
Concentrated hydrochloric acid is corrosive and should be handled with caution.
Conclusion
The protocols outlined in this document provide a reliable and reproducible method for the synthesis of this compound hydrochloride. The use of a Boc protecting group strategy allows for a controlled synthesis, and the described procedures for the Grignard reaction, reduction, deprotection, and salt formation are robust. The provided quantitative data serves as a benchmark for researchers to evaluate their own experimental outcomes. This detailed guide is intended to facilitate the efficient and safe production of this important pharmaceutical intermediate in a laboratory setting.
The Versatile Building Block: 4-(2,4-Difluorophenyl)piperidine in Modern Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles. Within the arsenal of fluorinated building blocks, 4-(2,4-difluorophenyl)piperidine and its derivatives have emerged as a particularly valuable scaffold. This heterocyclic motif is a key structural component in a variety of therapeutic agents, most notably in the development of antipsychotic drugs. Its rigid piperidine ring and the electronically distinct difluorophenyl group provide a unique three-dimensional structure that can be effectively utilized to target complex biological systems, particularly G-protein coupled receptors (GPCRs) in the central nervous system.
These application notes provide an overview of the utility of this compound as a building block, supported by quantitative pharmacological data and detailed experimental protocols for the synthesis of key intermediates and final active pharmaceutical ingredients (APIs).
Therapeutic Significance and Applications
The primary application of the this compound scaffold lies in the synthesis of atypical antipsychotics. The substitution pattern on the phenyl ring and the piperidine nitrogen allows for fine-tuning of receptor binding profiles, leading to drugs with improved efficacy and reduced side effects compared to older generations of antipsychotics.
A prime example is Risperidone , an atypical antipsychotic used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism.[1] In Risperidone, the this compound core is transformed into a 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one structure. The building block serves as the precursor to the 6-fluoro-3-(piperidin-4-yl)-1,2-benzisoxazole moiety, which is crucial for its potent antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2]
Another notable example is Iloperidone , also an atypical antipsychotic, which utilizes 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a key synthetic intermediate. This highlights the recurring importance of this building block in the development of drugs targeting dopaminergic and serotonergic pathways.
Beyond antipsychotics, derivatives of fluorinated phenylpiperidines have been explored as potent and selective antagonists for other GPCRs, such as the dopamine D4 receptor, which is a target for various neuropsychiatric disorders.
Quantitative Pharmacological Data
The following table summarizes the binding affinities (Ki values) of a series of 4,4-difluoropiperidine ether-based dopamine D4 receptor antagonists, demonstrating the potential of this scaffold in generating potent and selective ligands.
| Compound ID | Structure | Ki (nM) for D4 Receptor |
| 14a | 3-((1-(3-(1H-benzo[d]imidazol-1-yl)propyl)-4,4-difluoropiperidin-3-yl)oxy)benzonitrile | 0.3 |
| 9c | 1-(3-(1H-imidazo[1,5-a]pyridin-3-yl)propyl)-3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidine | 135 |
| 9n | 2-(3-((3-((3,4-difluorophenoxy)methyl)-4,4-difluoropiperidin-1-yl)propyl)imidazo[1,2-a]pyridin-2-yl)acetonitrile | 46.8 |
| 9p | 2-(3-((3-((4-fluorophenoxy)methyl)-4,4-difluoropiperidin-1-yl)propyl)imidazo[1,2-a]pyridin-2-yl)acetonitrile | 73 |
Data sourced from a study on dopamine D4 receptor antagonists.[3]
Signaling Pathways of Therapeutic Targets
The therapeutic effects of drugs derived from this compound, such as Risperidone, are primarily mediated through their interaction with dopamine D2 and serotonin 5-HT2A receptors. Understanding the downstream signaling cascades of these receptors is crucial for rational drug design and development.
Risperidone acts as an antagonist at the D2 receptor, blocking the binding of dopamine. This prevents the inhibition of adenylyl cyclase, thereby modulating cyclic AMP (cAMP) levels and protein kinase A (PKA) activity, which ultimately leads to a reduction in neuronal excitability.[1][4] This action in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia.[2]
Similarly, Risperidone blocks the 5-HT2A receptor, which is coupled to the Gq/11 protein.[5] This antagonism prevents the activation of phospholipase C (PLC), thereby inhibiting the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This blockade modulates calcium release and protein kinase C (PKC) activation, which is believed to contribute to the efficacy of Risperidone against the negative symptoms of schizophrenia and reduce the likelihood of extrapyramidal side effects.[1][2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of key intermediates derived from this compound, leading to the production of Risperidone.
Protocol 1: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride
This protocol describes the deprotection of N-acetyl-4-(2,4-difluorobenzoyl)piperidine to yield the hydrochloride salt of the title compound, a key intermediate.
Materials:
-
N-acetyl-4-(2,4-difluorobenzoyl)piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Acid
-
Isopropanol
-
Diethyl Ether (Et2O)
Procedure:
-
To a mixture of 125 mL of concentrated HCl and 125 mL of acetic acid, add 40 g (0.15 mol) of N-acetyl-4-(2,4-difluorobenzoyl)piperidine.[7]
-
Heat the mixture to reflux and maintain for 16 hours.[7]
-
After reflux, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (in vacuo) to obtain a residue.[7]
-
Triturate the resulting white residue with hot isopropanol.[7]
-
Filter the solid product and wash it with diethyl ether.[7]
-
Dry the solid to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Expected yield: 32.3 g (83%).[7]
Protocol 2: Synthesis of Risperidone from 4-(2,4-Difluorobenzoyl)piperidine Oxime Hydrochloride
This protocol details the N-alkylation and subsequent cyclization to form Risperidone.
Materials:
-
4-(2,4-Difluorobenzoyl)piperidine oxime hydrochloride
-
3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride
-
Anhydrous powdered Potassium Carbonate (K₂CO₃)
-
Potassium Iodide (KI)
-
Acetonitrile
-
Ethyl Acetate
-
Cold Water
Procedure:
-
In a reaction vessel, combine 5.1 g of 4-(2,4-difluorobenzoyl)piperidine oxime hydrochloride, 5.58 g of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride, 6.76 g of anhydrous powdered potassium carbonate, and 0.46 g of potassium iodide in 40 mL of acetonitrile.[6]
-
Stir the mixture and heat to reflux. Maintain the reflux for 30 hours.[6]
-
Monitor the reaction progress by HPLC to observe the formation of the N-alkylated intermediate and its subsequent in-situ cyclization to Risperidone.[6]
-
After the reaction is complete, cool the mixture and filter to collect the solid.[6]
-
Wash the residue with 50 mL of cold water to remove inorganic salts.[6]
-
Crystallize the crude product from ethyl acetate to obtain highly pure Risperidone. Expected yield: 81%.[6]
Conclusion
This compound and its derivatives are indispensable building blocks in medicinal chemistry, particularly for the development of therapeutics targeting the central nervous system. The successful synthesis of important drugs like Risperidone and Iloperidone underscores the value of this scaffold. The provided protocols offer a practical guide for the synthesis of key intermediates and final products, while the pharmacological data and signaling pathway diagrams offer a deeper understanding of the structure-activity relationships and mechanism of action of the resulting compounds. Further exploration of this versatile building block holds promise for the discovery of novel and improved therapeutic agents.
References
- 1. What is the mechanism of Risperidone? [synapse.patsnap.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dopamine receptor D2 - Creative Biogene [creative-biogene.com]
- 5. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
Application Notes and Protocols for N-Alkylation of 4-(2,4-Difluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-alkylation of 4-(2,4-Difluorophenyl)piperidine, a crucial synthetic intermediate in the development of various pharmacologically active compounds. Two primary and robust methods are presented: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed to be adaptable for the synthesis of a diverse library of N-substituted this compound derivatives.
Introduction
The this compound scaffold is a key structural motif in numerous centrally active agents. Modification of the piperidine nitrogen through N-alkylation allows for the fine-tuning of physicochemical properties such as lipophilicity, polarity, and basicity. These modifications are critical for optimizing a compound's pharmacokinetic and pharmacodynamic profile, including its potency, selectivity, and metabolic stability. The protocols outlined below provide reliable methods for achieving this synthetic transformation.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a mild inorganic base. This method is broadly applicable for the introduction of a variety of alkyl, benzyl, and substituted alkyl groups.
Experimental Protocol
-
Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., alkyl bromide or iodide) (1.1-1.5 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or elevate the temperature to 50-70°C to drive the reaction to completion.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired N-alkylated product.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| Alkyl Halide | 1.1-1.5 eq. |
| Base (K₂CO₃) | 2.0-3.0 eq. |
| Solvent | Anhydrous DMF or Acetonitrile |
| Reaction Temperature | Room Temperature to 70°C |
| Reaction Time | 2-24 hours (monitored by TLC/LC-MS) |
| Typical Yield | 70-95% (highly dependent on the substrate) |
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Protocol 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a versatile method for the N-alkylation of secondary amines, offering the advantage of avoiding over-alkylation.[2] This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent.[3][4]
Experimental Protocol
-
Imine Formation: To a solution of this compound (1.0 eq.) in anhydrous Dichloromethane (DCM), add the desired aldehyde or ketone (1.0-1.2 eq.). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.[5]
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq. |
| Aldehyde or Ketone | 1.0-1.2 eq. |
| Reducing Agent (NaBH(OAc)₃) | 1.2-1.5 eq. |
| Solvent | Anhydrous DCM or 1,2-Dichloroethane (DCE) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-12 hours (monitored by TLC/LC-MS) |
| Typical Yield | 80-98% |
Experimental Workflow
Caption: Workflow for Reductive Amination.
References
Application Notes and Protocols: Synthesis and Evaluation of Dopamine D4 Receptor Antagonists Utilizing a 4-(2,4-Difluorophenyl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and evaluation of selective dopamine D4 receptor antagonists, employing 4-(2,4-difluorophenyl)piperidine as a key structural motif. This document outlines synthetic strategies, detailed experimental protocols for characterization, and presents structure-activity relationship (SAR) data to inform the design of novel D4 receptor ligands.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala. Its unique distribution and signaling properties have implicated it in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance use disorders. Consequently, the development of selective D4 receptor antagonists is a promising therapeutic strategy. The this compound scaffold serves as a valuable starting point for generating potent and selective D4 antagonists. The difluorophenyl moiety can engage in key interactions within the receptor's binding pocket, while the piperidine core provides a versatile anchor for further chemical modification to optimize pharmacological properties.
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors are coupled to Gi/o proteins. Upon activation by dopamine, the receptor facilitates the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the G protein into Gαi/o and Gβγ subunits. The activated Gαi/o subunit subsequently inhibits adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). D4 receptor antagonists block this signaling cascade by preventing dopamine from binding to the receptor.
Synthetic Protocols
The synthesis of dopamine D4 receptor antagonists from this compound typically involves the functionalization of the piperidine nitrogen. Two common and effective methods are N-alkylation and reductive amination.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of this compound with a suitable alkyl halide.
Materials:
-
This compound
-
Appropriate alkyl halide (e.g., benzyl bromide, substituted benzyl bromides)
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-alkylated product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Reductive Amination of this compound
This protocol outlines a general procedure for the reductive amination of this compound with an aldehyde or ketone.
Materials:
-
This compound
-
Appropriate aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., DCM/methanol gradient) to yield the desired N-substituted product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR)
The binding affinity of 4-arylpiperidine derivatives to the dopamine D4 receptor is highly dependent on the nature of the substituent on the piperidine nitrogen. The following tables summarize the binding affinities (Ki) of representative compounds, illustrating key SAR trends.
Table 1: Effect of N-Substituent on D4 Receptor Affinity
| Compound ID | N-Substituent | D4 Ki (nM) |
| 1a | Benzyl | 205.9 |
| 1b | 3-Fluorobenzyl | 169 |
| 1c | 3,4-Difluorobenzyl | 135 |
| 1d | 4-Fluorobenzyl | >1000 |
| 1e | 2-Methylbenzyl | 343 |
| 1f | 4-Methylbenzyl | 241 |
Data compiled from analogous series reported in the literature.
Table 2: Influence of Heterocyclic N-Substituents on D4 Receptor Affinity
| Compound ID | N-Substituent | D4 Ki (nM) |
| 2a | 2-(Imidazo[1,2-a]pyridin-2-yl)methyl | 46.8 |
| 2b | 2-(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methyl | 2.6 |
| 2c | 2-(N-Methylbenzimidazol-2-yl)methyl | 4.8 |
| 2d | 2-(Pyrimidin-2-yl)methyl | >1000 |
Data compiled from analogous series reported in the literature.
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and powerful C-C bond-forming reaction in organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This application note provides a detailed experimental procedure for the Friedel-Crafts acylation of 1,3-difluorobenzene to synthesize 2,4-difluoroacetophenone. The presence of two fluorine atoms in the resulting ketone makes it a valuable intermediate in the development of pharmaceuticals and other specialty chemicals, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and bioavailability of molecules.
This document outlines two common protocols using either acetyl chloride or acetic anhydride as the acylating agent, with aluminum chloride as the Lewis acid catalyst. Detailed methodologies, quantitative data, and safety precautions are provided to ensure a reproducible and safe experimental outcome.
Reaction Principle
The Friedel-Crafts acylation of 1,3-difluorobenzene proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion. The electron-rich aromatic ring of 1,3-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation of the sigma complex re-establishes aromaticity and yields the final product, 2,4-difluoroacetophenone. The fluorine atoms on the benzene ring are deactivating but direct the incoming electrophile to the ortho and para positions. In the case of 1,3-difluorobenzene, the 4-position is para to one fluorine and ortho to the other, making it the most favorable site for electrophilic attack.
Data Presentation
Table 1: Physical Properties of Key Reagents and Product
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | 82-83 | 1.157 |
| Acetyl Chloride | C₂H₃ClO | 78.50 | 51-52 | 1.104 |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 138-140 | 1.082 |
| Aluminum Chloride | AlCl₃ | 133.34 | 180 (sublimes) | 2.48 |
| 2,4-Difluoroacetophenone | C₈H₆F₂O | 156.13 | 80-81 / 25 mmHg[1] | 1.234[1] |
Table 2: Representative Reaction Conditions and Yields
| Acylating Agent | Molar Ratio (1,3-DFB : Acylating Agent : AlCl₃) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| Acetyl Chloride | 1.8-3.0 : 1 : 1.1-1.5 | 25-55 | 1-3 | High (Specific yield not reported in patent) |
| Acetic Anhydride | 1.8-3.0 : 1 : 2.2-3.0 | 25-55 | 1-3 | High (Specific yield not reported in patent) |
Note: The yields are stated as "high" in the patent literature, but specific quantitative values are not provided. Yields in practice can vary depending on the precise reaction conditions and scale.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride
This protocol is a representative procedure based on established methods for the Friedel-Crafts acylation of 1,3-difluorobenzene.
Materials:
-
1,3-Difluorobenzene (reagent grade)
-
Acetyl chloride (reagent grade)
-
Anhydrous aluminum chloride (reagent grade)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser topped with a drying tube, add anhydrous aluminum chloride (e.g., 1.2 equivalents). Suspend the aluminum chloride in an excess of 1,3-difluorobenzene (which also acts as the solvent, e.g., 2-3 equivalents relative to acetyl chloride). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel over a period of 30-60 minutes, maintaining the temperature between 0-5 °C. Hydrogen chloride gas will be evolved and should be vented through a proper scrubbing system.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40-50 °C and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent and excess 1,3-difluorobenzene by rotary evaporation. The crude 2,4-difluoroacetophenone can be purified by vacuum distillation (e.g., 80-81 °C at 25 mmHg) to yield a colorless liquid.[1]
Protocol 2: Friedel-Crafts Acylation using Acetic Anhydride
Materials and Equipment: Same as Protocol 1, with acetic anhydride replacing acetyl chloride.
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, but use a higher molar equivalent of anhydrous aluminum chloride (e.g., 2.2-3.0 equivalents).
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride in 1,3-difluorobenzene at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-3 hours, monitoring by TLC.
-
Work-up and Purification: The work-up and purification steps are identical to those described in Protocol 1.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the mechanism of the Friedel-Crafts acylation of 1,3-difluorobenzene with acetyl chloride.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the synthesis and purification of 2,4-difluoroacetophenone.
Caption: Synthesis and Purification Workflow.
References
Application of 4-(2,4-Difluorophenyl)piperidine in Neurological Drug Development
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS). The introduction of a 2,4-difluorophenyl substituent at the 4-position of the piperidine ring offers a unique combination of physicochemical properties, including increased metabolic stability and altered receptor binding affinity, making 4-(2,4-difluorophenyl)piperidine a promising scaffold for the development of novel therapeutics for a range of neurological disorders.
These application notes provide a comprehensive overview of the potential applications of this compound and its derivatives in neurological drug development. This document includes detailed experimental protocols for synthesis, in vitro assays, and in vivo models to facilitate the exploration of this chemical space.
Potential Therapeutic Targets and Indications
Based on the pharmacology of structurally related piperidine derivatives, this compound is a promising candidate for targeting various neurological and psychiatric conditions. The primary putative mechanisms of action are antagonism of dopamine D4 receptors and modulation of serotonin 5-HT2A receptors.
Table 1: Potential Therapeutic Indications for this compound Derivatives
| Therapeutic Area | Specific Indication | Putative Mechanism of Action |
| Movement Disorders | Parkinson's Disease (L-DOPA-induced dyskinesia) | Dopamine D4 Receptor Antagonism |
| Psychiatric Disorders | Schizophrenia, Psychosis | Dopamine D4 and Serotonin 5-HT2A Receptor Antagonism |
| Mood Disorders | Depression, Anxiety | Serotonin 5-HT2A Receptor Modulation |
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for structurally related 4,4-difluoropiperidine derivatives with various phenyl-containing substituents, which serve as a valuable reference for guiding drug discovery efforts.[1]
Table 2: Representative In Vitro Binding Affinities (Ki) of 4,4-Difluoropiperidine Derivatives at the Human Dopamine D4 Receptor
| Compound ID | Aryl Ether Substituent | Ki (nM) |
| 1a | 4-Fluorophenyl | 1413 |
| 1b | 3,4-Difluorophenyl | 135 |
| 1c | 4-Cyanophenoxy | 1.7 |
| 1d | 3,4-Difluorophenoxy | 2.7 |
| 1e | 4-Fluoro-3-methylphenoxy | 6.5 |
Data is representative of related compounds and serves as a guide for potential activity.[1]
Table 3: Representative CNS Multi-Parameter Optimization (MPO) Scores for 4,4-Difluoropiperidine Derivatives
| Compound ID | cLogP | CNS MPO Score |
| 2a | > 5.00 | < 4.0 |
| 2b | > 5.00 | < 4.0 |
CNS MPO scores are calculated based on physicochemical properties and are predictive of blood-brain barrier penetration and overall CNS drug-likeness. A score > 4 is generally considered desirable. Data is representative of related compounds.[1]
Experimental Protocols
Synthesis Protocol: Synthesis of this compound
This protocol describes a potential synthetic route to this compound, adapted from procedures for similar compounds.[2][3]
Workflow for the Synthesis of this compound
Caption: A potential synthetic route to this compound.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Pyridine
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromo-2,4-difluorobenzene in anhydrous THF dropwise to initiate the Grignard reaction. Stir the mixture at room temperature until the magnesium is consumed.
-
Addition to Pyridine: Cool the Grignard reagent to 0°C and add a solution of pyridine in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Reduction: Concentrate the organic phase in vacuo. Dissolve the resulting crude 4-(2,4-difluorophenyl)-1,4-dihydropyridine in methanol and cool to 0°C. Add sodium borohydride portion-wise. Stir the reaction at room temperature for 4 hours.
-
Work-up and Purification: Quench the reaction with water and concentrate the mixture in vacuo to remove the methanol. Extract the aqueous residue with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Purify the crude product by silica gel column chromatography to yield this compound.
In Vitro Assays
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor.[1][4]
Experimental Workflow for Dopamine D4 Receptor Binding Assay
Caption: Workflow for determining D4 receptor binding affinity.
Materials:
-
Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells)
-
Radioligand: [³H]N-methylspiperone
-
Non-specific binding control: Haloperidol (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂
-
Test compound: this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: Assay buffer, radioligand, and membrane suspension.
-
Non-specific Binding: Haloperidol, radioligand, and membrane suspension.
-
Competitive Binding: Serial dilutions of this compound, radioligand, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol details a competitive radioligand binding assay for the human serotonin 5-HT2A receptor.[5]
Materials:
-
Cell membranes from a stable cell line expressing the human 5-HT2A receptor
-
Radioligand: [³H]Ketanserin
-
Non-specific binding control: Ketanserin (10 µM)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Test compound: this compound
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure: The procedure is analogous to the dopamine D4 receptor binding assay, with the substitution of [³H]Ketanserin as the radioligand and ketanserin for determining non-specific binding.
In Vivo Models
The forced swim test is a widely used behavioral model to screen for antidepressant activity.[6][7][8][9]
Experimental Workflow for the Forced Swim Test
Caption: Workflow for assessing antidepressant-like activity.
Materials:
-
Male C57BL/6 mice
-
Cylindrical water tank (25 cm height, 10 cm diameter)
-
Water at 23-25°C
-
Test compound: this compound
-
Vehicle control (e.g., saline with 0.5% Tween 80)
-
Positive control (e.g., fluoxetine)
-
Video recording equipment
Procedure:
-
Dosing: Administer the test compound, vehicle, or positive control to mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Test: Place each mouse individually into the water-filled cylinder for a 6-minute session. The water depth should be such that the mouse cannot touch the bottom with its tail or paws.
-
Recording and Scoring: Record the entire session. A trained observer, blind to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with movements limited to those necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time compared to the vehicle group suggests antidepressant-like activity.
This protocol measures the effect of this compound on extracellular dopamine levels in the striatum of freely moving rats.[10][11][12][13]
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes
-
Guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound: this compound
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
Procedure:
-
Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the striatum. Allow the animal to recover for at least 48 hours.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect baseline dialysate samples every 20 minutes for at least one hour.
-
Drug Administration: Administer this compound (e.g., systemically or via reverse dialysis through the probe).
-
Sample Collection: Continue collecting dialysate samples at regular intervals for several hours post-administration.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of the test compound to a vehicle control.
Signaling Pathways
Dopamine D4 Receptor Signaling
Antagonism of the D4 receptor by this compound derivatives is hypothesized to block the downstream signaling cascade initiated by dopamine, which is relevant in conditions like L-DOPA-induced dyskinesia.
Dopamine D4 Receptor Signaling Pathway
Caption: Simplified Dopamine D4 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling
Modulation of the 5-HT2A receptor is a key mechanism for many antipsychotic and antidepressant drugs.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Simplified Serotonin 5-HT2A receptor signaling cascade.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics for a variety of neurological disorders. The protocols and data presented in these application notes provide a framework for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Further investigation into the structure-activity relationships and in vivo efficacy of these derivatives is warranted to fully elucidate their clinical utility.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 7. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Characterization of dopamine release in the substantia nigra by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 4-(2,4-Difluorophenyl)piperidine Derivatives
Introduction
The 4-(2,4-difluorophenyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, featured in a variety of pharmacologically active agents. Derivatives based on this core structure have been developed to target a range of biological entities, including G-protein coupled receptors (GPCRs) like sigma (σ) and dopamine receptors, as well as enzymes such as Fatty Acid Amide Hydrolase (FAAH).[1][2][3][4] Characterizing the in vitro pharmacological profile of these derivatives is a critical step in the drug discovery process. This document provides detailed application notes and experimental protocols for key in vitro assays designed to determine the binding affinity, functional potency, and enzymatic inhibition of novel this compound derivatives.
Section 1: Target Engagement and Binding Affinity
To characterize the direct interaction between a compound and its putative target, radioligand binding assays are the gold standard. These assays quantify the affinity of a test compound by measuring its ability to displace a radiolabeled ligand with known binding characteristics. The primary output is the inhibitor constant (Ki), which reflects the intrinsic affinity of the compound for the receptor.
Data Presentation: Receptor Binding Affinity
The following table presents illustrative binding affinity data for a series of hypothetical this compound derivatives against sigma-1 (σ1), sigma-2 (σ2), and dopamine D4 receptors. This format allows for a clear comparison of potency and selectivity.
| Compound ID | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | D4 Receptor Ki (nM) | σ1 Selectivity (vs. σ2) | σ1 Selectivity (vs. D4) |
| Derivative A | 1.5 | 150 | 850 | 100-fold | 567-fold |
| Derivative B | 7.8 | 25 | 1200 | 3.2-fold | 154-fold |
| Derivative C | 250 | 300 | 5.2 | >1 (non-selective) | >1 (non-selective) |
| Control | 2.1 | 450 | 1500 | 214-fold | 714-fold |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a competitive inhibition assay to determine the Ki of test compounds for the human sigma-1 receptor.[5][6][7]
Key Materials & Reagents:
-
Receptor Source: Guinea pig liver membranes or commercially available membranes from cells overexpressing the human sigma-1 receptor.[5][7]
-
Radioligand: [³H]-(+)-pentazocine (a selective sigma-1 receptor ligand).[6][7]
-
Test Compounds: this compound derivatives.
-
Non-specific Binding (NSB) Control: 10 µM Haloperidol.[5]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Plate: 96-well GF/C filter plate, pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Equipment: 96-well plate harvester, scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the receptor membrane preparation on ice. Homogenize gently and dilute in ice-cold Assay Buffer to a final concentration of ~0.2-0.4 mg/mL (protein concentration should be optimized).[5][7]
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 200 µL per well.
-
Total Binding (TB) Wells: Add 50 µL Assay Buffer, 50 µL [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 1-5 nM), and 100 µL of the diluted membrane preparation.[8][9]
-
Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol, 50 µL [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.
-
Test Compound Wells: Add 50 µL of the test compound at various concentrations (e.g., 10-point curve from 0.1 nM to 10 µM), 50 µL [³H]-(+)-pentazocine, and 100 µL of the membrane preparation.[8]
-
-
Incubation: Incubate the plate for 90 minutes at 37°C with gentle agitation.[7]
-
Filtration: Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.[10]
-
Radioactivity Measurement: Dry the filter plate completely. Add scintillation cocktail to each well and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (CPMSample - CPMNSB) / (CPMTB - CPMNSB))).
-
Plot the percent inhibition against the log concentration of the test compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Convert the IC50 to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
References
- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine and piperazine inhibitors of fatty acid amide hydrolase targeting excitotoxic pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of pulmonary sigma receptors by radioligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for the Crystallization of 4-(2,4-Difluorobenzoyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the crystallization of 4-(2,4-difluorobenzoyl)piperidine, a key intermediate in the synthesis of various pharmaceutical compounds, including antipsychotic agents like Risperidone. Effective purification through crystallization is crucial for ensuring the quality, purity, and desired physicochemical properties of the final active pharmaceutical ingredient (API). This document outlines common crystallization techniques, including single-solvent recrystallization and solvent/anti-solvent methods, tailored for piperidine derivatives.
Introduction
4-(2,4-Difluorobenzoyl)piperidine is a heterocyclic ketone whose purity is paramount for its successful use in multi-step pharmaceutical syntheses.[1] The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can adversely affect subsequent reaction yields and the impurity profile of the final drug substance.[2] Crystallization is a robust and widely used technique for the purification of solid organic compounds, offering the potential to control particle size, crystalline form (polymorphism), and bulk density, all of which are critical parameters in drug development.
The protocols provided herein are designed to serve as a starting point for developing a robust crystallization process for 4-(2,4-difluorobenzoyl)piperidine. Optimization of parameters such as solvent selection, cooling rate, and seeding may be necessary to achieve the desired product attributes.
Physicochemical Properties
A summary of the known physicochemical properties of 4-(2,4-difluorobenzoyl)piperidine hydrochloride is presented below. These properties are essential for the rational design of a crystallization process.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄ClF₂NO | [3] |
| Molecular Weight | 261.7 g/mol | [3][4] |
| Appearance | White to slightly pale yellow crystal/powder | [4] |
| Melting Point | 203-206°C (decomposes) | [3][5] |
| Solubility (Hydrochloride Salt) | Soluble in Methanol, Water | [3] |
| Storage Conditions | Room temperature, under inert atmosphere | [3][4] |
Experimental Protocols
Two primary crystallization methods are presented: single-solvent recrystallization and the solvent/anti-solvent technique. A preliminary solvent screen is a critical first step for both methods.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward crystallization method and should be the first approach considered. It relies on the differential solubility of the compound in a single solvent at different temperatures.[2][6]
3.1.1. Solvent Selection:
-
Place approximately 10-20 mg of crude 4-(2,4-difluorobenzoyl)piperidine into several test tubes.
-
To each tube, add a different solvent (e.g., isopropanol, ethanol, acetonitrile, ethyl acetate, toluene) dropwise at room temperature to assess solubility.[2]
-
A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[2][6]
-
Heat the test tubes that showed poor solubility at room temperature. If the compound dissolves completely, allow the solution to cool to room temperature, followed by cooling in an ice bath.
-
The formation of a crystalline solid upon cooling indicates a promising solvent for recrystallization.[2]
3.1.2. Recrystallization Procedure:
-
Place the crude 4-(2,4-difluorobenzoyl)piperidine in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume of solvent is crucial for maximizing the recovery yield.[6]
-
If colored impurities are present, they may be removed by adding a small amount of activated carbon and hot filtering the solution.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[6]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[2][6]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.[2][6]
-
Dry the purified crystals under a vacuum to remove any remaining solvent.[2]
Protocol 2: Solvent/Anti-Solvent Recrystallization
This method is employed when a suitable single solvent cannot be identified. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a miscible "poor" solvent (anti-solvent).[2][6]
3.2.1. Solvent System Selection:
-
Identify a "good" solvent in which 4-(2,4-difluorobenzoyl)piperidine is highly soluble at room temperature.
-
Identify a "poor" solvent (anti-solvent) in which the compound is poorly soluble but is miscible with the "good" solvent.[2][6]
3.2.2. Recrystallization Procedure:
-
Dissolve the crude product in a minimum amount of the "good" solvent at room temperature.
-
Slowly add the "poor" solvent dropwise to the stirred solution until the solution becomes slightly turbid (cloudy).[2][6]
-
If necessary, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.
-
Allow the flask to stand undisturbed to promote crystal growth. Once crystal formation is complete, the flask can be cooled in an ice bath to maximize the yield.
-
Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent or a mixture of the good solvent and anti-solvent.
-
Dry the crystals under a vacuum.
Data Presentation
The following tables should be used to record and compare the results of crystallization experiments.
Table 1: Solvent Screening for Single-Solvent Recrystallization
| Solvent | Solubility at RT (mg/mL) | Solubility at Reflux (mg/mL) | Crystal Formation on Cooling? (Yes/No) | Observations (e.g., oiling out, color) |
| Isopropanol | ||||
| Ethanol | ||||
| Acetonitrile | ||||
| Ethyl Acetate | ||||
| Toluene | ||||
| Other |
Table 2: Quantitative Results of Crystallization Trials
| Trial ID | Method | Solvent System (Ratio) | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity Before (%) | Purity After (%) |
| 1 | Single-Solvent | ||||||
| 2 | Solvent/Anti-Solvent | ||||||
| 3 | ... |
Visualized Workflows
The following diagrams illustrate the logical flow of the crystallization protocols.
Caption: Workflow for Single-Solvent Recrystallization.
Caption: Workflow for Solvent/Anti-Solvent Crystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride | 106266-04-0 [amp.chemicalbook.com]
- 4. 4-(2,4-Difluorobenzoyl)piperidine hydrochloride | 106266-04-0 [sigmaaldrich.com]
- 5. 4-[(2,4-difluorophenyl)carbonyl]piperidine hydrochloride| CAS No:106266-04-0|ZaiQi Bio-Tech [chemzq.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the large-scale synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the atypical antipsychotic Risperidone. Two primary synthetic routes are presented: a direct Friedel-Crafts acylation and a deprotection strategy from an N-acetylated precursor. The protocols are designed to be scalable for industrial production, with a focus on yield, purity, and operational efficiency.
Introduction
(2,4-Difluorophenyl)(piperidin-4-yl)methanone and its hydrochloride salt are crucial building blocks in medicinal chemistry and pharmaceutical development. Their synthesis on a large scale requires robust and cost-effective methods that deliver high purity and yield. This document outlines two well-established synthetic pathways, providing detailed experimental procedures, quantitative data, and process flow diagrams to aid researchers and process chemists in the successful production of this important intermediate.
Synthetic Pathways
Two principal routes for the large-scale synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone have been identified and are detailed below.
Route 1: Friedel-Crafts Acylation
This pathway involves the direct acylation of 1,3-difluorobenzene with a piperidine-4-carbonyl chloride derivative in the presence of a Lewis acid catalyst. This one-step approach is advantageous for its atom economy.
Route 2: Deprotection of an N-Protected Precursor
This two-step approach first involves the synthesis of an N-protected piperidine precursor, such as 1-acetyl-4-(2,4-difluorobenzoyl)piperidine, followed by the removal of the protecting group to yield the desired product. This route can offer advantages in terms of purification and handling of intermediates.
Experimental Protocols
Route 1: Friedel-Crafts Acylation
This protocol is adapted from methodologies described in chemical patents.[1] It involves the reaction of isonipecotic acid with an acylating agent to form piperidine-4-carbonyl chloride hydrochloride, which then reacts with 1,3-difluorobenzene via a Friedel-Crafts reaction.
Step 1: Preparation of Piperidine-4-carbonyl chloride hydrochloride
This step involves the conversion of isonipecotic acid to its corresponding acid chloride.
Step 2: Friedel-Crafts Acylation
The piperidine-4-carbonyl chloride hydrochloride is then reacted with 1,3-difluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out at a controlled temperature range of 20°C to 50°C for 10 to 14 hours.[1]
Illustrative Experimental Workflow for Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation Route.
Route 2: Deprotection of N-Acetyl Precursor
This protocol is based on a multi-step synthesis where the piperidine nitrogen is initially protected, followed by Friedel-Crafts acylation and subsequent deprotection.[2][3]
Step 1: Preparation of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine
In this step, 1-acetyl-4-piperidinecarbonyl chloride is reacted with 1,3-difluorobenzene in the presence of aluminum chloride.[3] The reaction mixture is typically heated under reflux for several hours.[2][3]
Detailed Procedure:
-
To a slurry of aluminum chloride (6.6 g) in 1,3-difluorobenzene (20 ml), add 1-acetylisonipecotyl chloride (5.0 g) with stirring at ambient temperature.[2]
-
Heat the reaction mixture under reflux for 1.5 hours.[2]
-
After cooling, pour the mixture onto ice and water (100 ml) and extract with chloroform.[2]
-
The organic phase is separated, dried, and the solvent is removed to yield the crude product.
Step 2: Hydrolysis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine
The N-acetyl protecting group is removed by acid hydrolysis to yield the final product as its hydrochloride salt.[4]
Detailed Procedure:
-
Add 1-acetyl-4-(2,4-difluorobenzoyl)piperidine (40 g, 0.15 mol) to a mixture of concentrated HCl (125 ml) and acetic acid (125 ml).[4]
-
Reflux the mixture for 16 hours.[4]
-
After cooling, concentrate the mixture in vacuo.[4]
-
The resulting white residue is triturated with hot isopropanol, filtered, washed with diethyl ether, and dried to give (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[4]
Illustrative Experimental Workflow for Deprotection Route
Caption: Workflow for N-Acetyl Precursor Deprotection Route.
Data Presentation
The following tables summarize the quantitative data extracted from the cited literature for the key reaction steps.
Table 1: Quantitative Data for the Deprotection of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine [4]
| Parameter | Value |
| Starting Material | 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine |
| Amount of Starting Material | 40 g (0.15 mol) |
| Reagents | Conc. HCl (125 ml), Acetic Acid (125 ml) |
| Reaction Time | 16 hours |
| Reaction Condition | Reflux |
| Product | (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride |
| Yield | 32.3 g (83%) |
| Melting Point | 215-216 °C |
Table 2: Quantitative Data for the Synthesis of 1-acetyl-4-(2,4-difluorobenzoyl)piperidine [3]
| Parameter | Value |
| Starting Material | 1-acetyl-4-piperidinecarbonyl chloride |
| Amount of Starting Material | 98 g |
| Other Reactants | 1,3-difluorobenzene (67 g), Aluminum chloride (133 g) |
| Solvent | Dichloromethane (150 ml + 50 ml) |
| Reaction Time | 3 hours |
| Reaction Condition | Elevated temperature |
| Product | 1-acetyl-4-(2,4-difluorobenzoyl)piperidine |
| Yield | 55.9 g (41%) |
Conclusion
The large-scale synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone can be effectively achieved through either a direct Friedel-Crafts acylation or a deprotection strategy. The choice of route will depend on factors such as raw material availability, cost, and desired purity profile. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals to implement and optimize the synthesis of this important pharmaceutical intermediate.
References
- 1. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 2. US4408054A - Oximes of 4-benzoyl-piperidines - Google Patents [patents.google.com]
- 3. US7202360B2 - Method for preparing risperidone - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
Application Notes and Protocols for the Purity Characterization of 4-(2,4-Difluorophenyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2,4-Difluorophenyl)piperidine is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods and protocols for the comprehensive characterization of the purity of this compound and its hydrochloride salt. The methodologies described herein are essential for quality control, process development, and regulatory compliance.
Analytical Strategy Overview
A multi-faceted analytical approach is recommended to ensure a thorough assessment of the purity of this compound. This involves a combination of chromatographic techniques for the separation and quantification of organic impurities, spectroscopic methods for structural confirmation, and other physicochemical tests for assessing critical quality attributes.
Quantitative Data Summary
The following tables summarize typical specifications and expected results for the purity analysis of this compound and its hydrochloride salt.
Table 1: Chromatographic Purity and Impurity Profile
| Analytical Method | Parameter | Specification | Typical Result |
| HPLC-UV | Purity (Area %) | ≥ 98.0% | > 99.5% |
| HPLC-UV | Individual Impurity | ≤ 0.5% | < 0.1% |
| HPLC-UV | Total Impurities | ≤ 1.0% | < 0.5% |
| GC-MS | Residual Solvents | Per ICH Q3C | Complies |
Table 2: Physicochemical and Other Properties
| Analytical Method | Parameter | Specification | Typical Result |
| Karl Fischer Titration | Water Content | ≤ 0.5% | < 0.2% |
| Melting Point | 4-(2,4-Difluorobenzoyl)piperidine HCl | 203-206°C (dec.)[1] | Conforms |
| Elemental Analysis | %C, %H, %N, %F | Conforms to theoretical values | Conforms |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Determination
This method is suitable for the quantification of this compound and the detection of non-volatile organic impurities.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid or Formic Acid (Analytical grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is Acetonitrile:Water (55:45 v/v)[2]. The aqueous phase is typically acidified with 0.1% phosphoric acid or formic acid.
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm[2].
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the area percentage of the main peak and any impurities.
-
Use a reference standard for peak identification and quantification if necessary.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities
This method is used to identify and quantify volatile organic compounds, including residual solvents from the synthesis process.
Instrumentation:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 35-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a suitable solvent (e.g., DMSO or DMF) and an internal standard.
-
Seal the vial and heat in a headspace autosampler before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of the compound and to identify any structurally related impurities.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
Typical ¹H NMR Spectral Data (for a related oxime structure):
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, oxime NH), 7.82–7.75 (m, 2H, aromatic), 4.32–4.25 (m, 1H, piperidine), 3.51–3.42 (m, 2H, piperidine), 2.92–2.84 (m, 2H, piperidine)[2]. Note: The spectrum for this compound will differ but will show characteristic signals for the difluorophenyl and piperidine moieties.
Karl Fischer Titration for Water Content
This method provides a quantitative determination of the water content in the sample.
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
Reagents:
-
Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Anhydrous methanol or a suitable solvent mixture (e.g., methanol and benzoic acid for piperidine derivatives)[3][4].
Procedure:
-
Standardize the Karl Fischer reagent with a known amount of water.
-
Accurately weigh a suitable amount of the sample and transfer it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the endpoint.
-
Calculate the water content as a percentage.
Melting Point Determination
The melting point is a useful indicator of purity.
Instrumentation:
-
Melting point apparatus.
Procedure:
-
Place a small amount of the finely powdered sample into a capillary tube.
-
Heat the sample in the melting point apparatus with a slow ramp rate (e.g., 1-2°C/min) near the expected melting point.
-
Record the temperature range over which the sample melts.
Elemental Analysis
Elemental analysis is used to confirm the empirical formula of the compound.
Instrumentation:
-
CHN analyzer.
Procedure:
-
Accurately weigh a small amount of the sample.
-
Combust the sample in a stream of oxygen.
-
Quantify the resulting CO₂, H₂O, and N₂ to determine the percentage of carbon, hydrogen, and nitrogen.
-
Fluorine content can be determined by ion chromatography or other suitable methods.
Impurity Profiling
A thorough understanding of the synthetic route is crucial for identifying potential impurities.
Common potential impurities include:
-
Unreacted starting materials: Such as 1,3-difluorobenzene and piperidine derivatives.
-
Reaction byproducts: Including positional isomers and diacylated products. For related oxime synthesis, (Z)-isomers can be impurities to the desired (E)-isomer[2].
-
Residual reagents and catalysts: For instance, residual aluminum chloride from a Friedel-Crafts acylation step[2].
-
Residual solvents: From reaction and purification steps.
The analytical methods described in this document are designed to detect and quantify these potential impurities, ensuring the high purity of the final product.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(2,4-Difluorobenzoyl)piperidine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 4-(2,4-difluorobenzoyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: My purified 4-(2,4-difluorobenzoyl)piperidine is off-white or yellowish. What is the likely cause and how can I fix it?
A1: A yellowish tint often indicates the presence of oxidation products or other colored impurities.[1] To remove these, you can perform a recrystallization step that includes the addition of activated charcoal. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.
Q2: I am experiencing low recovery after recrystallizing my product. What are the common reasons for this?
A2: Low recovery during recrystallization can be due to several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
The chosen solvent is not ideal: The product might be too soluble in the solvent at low temperatures.
Q3: During column chromatography, my compound is not moving off the baseline, even with a polar solvent system. What should I do?
A3: If your compound, which is basic, strongly adheres to the silica gel (an acidic stationary phase), you can add a small amount of a basic modifier to your eluent. A common choice is to use a solvent system containing triethylamine (e.g., 1-3%) to neutralize the acidic sites on the silica gel, which should help elute your compound.
Q4: My product appears as a smear or a broad band on the TLC plate and during column chromatography. How can I achieve better separation?
A4: Tailing or streaking of basic compounds like piperidine derivatives on silica gel is common. To improve separation, consider the following:
-
Add a basic modifier: As mentioned above, adding a small percentage of triethylamine or ammonia in methanol to your mobile phase can lead to sharper bands.[2]
-
Optimize the solvent system: Experiment with different solvent systems to find one that provides a retention factor (Rf) of around 0.3-0.4 for your target compound on TLC, with good separation from impurities.[3]
-
Do not overload the column: Overloading the column with too much crude product can lead to poor separation.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Too much solvent used. 2. Premature crystallization during hot filtration. 3. Incomplete crystallization. | 1. Reduce the amount of solvent used to dissolve the crude product. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask). 3. Cool the filtrate in an ice bath to maximize crystal formation. |
| Product is still impure | 1. Inappropriate solvent choice. 2. Solution cooled too quickly, trapping impurities. 3. Insoluble impurities not removed. | 1. Perform solvent screening to find a solvent that dissolves the compound when hot but not when cold.[4] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5] 3. Perform a hot filtration step to remove any insoluble materials before cooling. |
| Oily precipitate forms instead of crystals | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. High concentration of impurities. | 1. Choose a solvent with a lower boiling point. 2. Attempt to purify by column chromatography first to remove the bulk of the impurities. |
| No crystals form upon cooling | 1. Solution is not supersaturated (too much solvent). 2. Solution is still too warm. | 1. Evaporate some of the solvent and try to cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal. 3. Ensure the solution is cooled sufficiently, potentially in an ice bath. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation / Overlapping Bands | 1. Inappropriate solvent system. 2. Column was packed improperly (air bubbles, cracks). 3. Column was overloaded with the sample. | 1. Develop a solvent system using TLC that gives good separation and an Rf of ~0.35 for the target compound.[3] 2. Repack the column carefully to ensure a uniform stationary phase.[6] 3. Use an appropriate amount of crude material for the column size. |
| Compound runs too fast (high Rf) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio). |
| Compound runs too slow (low Rf) | The eluent is not polar enough. | Increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio). |
| Streaking or Tailing of Bands | The compound is interacting too strongly with the silica gel (common for amines). | Add a small amount of triethylamine (1-3%) or a few drops of ammonia to the eluent to improve the peak shape.[2] |
| Cracked or Dry Column Bed | The solvent level dropped below the top of the silica gel. | Always keep the silica gel covered with the eluent. A cracked column will lead to very poor separation. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for purifying solid crude 4-(2,4-difluorobenzoyl)piperidine that contains minor impurities.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, water) at room and elevated temperatures to find a suitable solvent.[1] An ideal solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude 4-(2,4-difluorobenzoyl)piperidine in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal.[4] Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for separating the target compound from byproducts and unreacted starting materials with different polarities.
-
TLC Analysis: Dissolve a small amount of the crude product and run a TLC plate using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to find an eluent that provides a retention factor (Rf) of approximately 0.3-0.4 for the desired compound.[3] If the spot is tailing, add 1% triethylamine to the solvent mixture.
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, and gently tap the column to ensure even packing and remove air bubbles.[7]
-
Add another layer of sand on top of the silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (like dichloromethane or the eluent) and carefully apply it to the top of the silica column.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply gentle air pressure to the top of the column to maintain a steady flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 4-(2,4-difluorobenzoyl)piperidine.
Visual Workflow and Logic Diagrams
Caption: General purification workflow for crude 4-(2,4-difluorobenzoyl)piperidine.
References
Optimizing reaction conditions for 4-(2,4-Difluorophenyl)piperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-(2,4-difluorophenyl)piperidine.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound and its intermediates.
Question 1: I am experiencing a low yield in the Friedel-Crafts acylation reaction to form (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the Friedel-Crafts acylation are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and solutions:
-
Moisture in the reaction: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) is extremely sensitive to moisture, which will deactivate it and halt the reaction.
-
Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inactive Catalyst: The quality of the Lewis acid is crucial.
-
Solution: Use a fresh, unopened container of AlCl₃ or sublime older batches to purify it.
-
-
Suboptimal Reaction Temperature: The temperature for the Friedel-Crafts reaction needs to be carefully controlled.
-
Solution: Monitor the reaction temperature closely. Depending on the solvent, the optimal temperature can range from 45°C to 95°C.[1] Experiment with slight variations in temperature to find the optimal condition for your specific setup.
-
-
Insufficient Reaction Time: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material has been consumed before workup.
-
-
Formation of Side Products: Diacylated byproducts can form, reducing the yield of the desired mono-acylated product.[2]
-
Solution: Maintain a strict stoichiometric ratio of the acyl chloride to 1,3-difluorobenzene (ideally 1:1.05).[2]
-
Question 2: My final product, this compound, is difficult to purify by column chromatography. I'm observing significant peak tailing. What can I do to improve the separation?
Answer:
Peak tailing during the purification of basic compounds like piperidines on silica gel is a frequent problem. This is due to the interaction of the basic nitrogen atom with the acidic silanol groups on the silica surface.
-
Mobile Phase Modification:
-
Solution: Add a basic modifier to your eluent. A small amount of triethylamine (0.1-1% v/v) or a few drops of ammonia solution in your mobile phase can help to reduce tailing by competing with your product for the acidic sites on the silica gel.
-
-
Use of Deactivated Silica:
-
Solution: Employ amine-deactivated silica gel for your chromatography. This stationary phase has been treated to reduce the number of acidic silanol groups.
-
-
Alternative Stationary Phases:
-
Solution: Consider using a different stationary phase, such as alumina (basic or neutral), which is often more suitable for the purification of basic compounds.
-
-
Recrystallization:
-
Solution: If applicable, recrystallization of the hydrochloride salt of the product from a suitable solvent like isopropanol can be an effective purification method and avoid chromatography altogether.[3]
-
Question 3: I am seeing an unexpected impurity in my final product. How can I identify and minimize it?
Answer:
The presence of impurities can arise from starting materials or side reactions during the synthesis.
-
Identification:
-
Solution: Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity. Common impurities could include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation if a nitrogen protection strategy is not used), or isomers.
-
-
Minimization:
-
Starting Material Purity: Ensure the purity of your starting materials before beginning the synthesis.
-
Reaction Control: Strictly control reaction parameters such as temperature, stoichiometry, and reaction time to minimize the formation of side products.[2]
-
Purification Strategy: Optimize your purification protocol. This may involve trying different solvent systems for chromatography or exploring recrystallization options.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective route involves a multi-step synthesis. A key step is the Friedel-Crafts acylation of 1,3-difluorobenzene with piperidine-4-carbonyl chloride hydrochloride to form (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[1] This intermediate can then be reduced to the final product, this compound.
Q2: What are the key safety precautions I should take during this synthesis?
Friedel-Crafts reactions can be hazardous. Aluminum chloride is corrosive and reacts violently with water. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction should be carried out under an inert atmosphere to prevent exposure to moisture.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you can compare the spot of your reaction mixture to the spots of your starting materials to see if they have been consumed.
Q4: What are suitable analytical methods for characterizing the final product?
The final product, this compound, can be characterized using several analytical techniques. Mass Spectrometry (MS) will confirm the molecular weight of the compound.[3] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) will provide detailed information about the structure and purity of the molecule.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride via Friedel-Crafts Acylation [1]
| Parameter | Condition |
| Starting Material | Piperidine-4-carbonyl chloride hydrochloride, 1,3-difluorobenzene |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | 1,2-dichloroethane, methylene chloride, or 1,1,1-trichloroethane |
| Temperature | 45 - 95 °C |
| Reaction Time | 3 hours |
| Yield | 35 - 52% |
Table 2: Conditions for the Reduction of a Tetrahydropyridine Precursor to a Fluorophenyl Piperidine [3]
| Parameter | Condition |
| Starting Material | 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine |
| Catalyst | Palladium/carbon hydroxide (20%) |
| Solvent | Methanol |
| Hydrogen Pressure | 50 psi |
| Reaction Time | 48 hours |
| Yield | 63% (as hydrochloride salt) |
Experimental Protocols
Protocol 1: Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride [1]
-
To a solution of piperidine-4-carbonyl chloride hydrochloride (20 g) in methylene chloride (200 mL), add aluminum chloride (28 g) and stir the mixture for 20 minutes.
-
Add 1,3-difluorobenzene (110 mL) and heat the reaction mixture to 45-50 °C for 3 hours.
-
Monitor the reaction completion by TLC or HPLC.
-
After completion, pour the reaction mixture into crushed ice and concentrate under reduced pressure.
-
Perform azeotropic concentration with toluene.
-
Add methylene chloride (500 mL) and stir the mixture for 14 hours.
-
Filter the mixture through Celite and concentrate the filtrate to obtain (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride.
Note: The final reduction of the ketone to the methylene group to yield this compound can be achieved through various standard reduction methods, such as a Wolff-Kishner or Clemmensen reduction, though specific optimized conditions for this substrate were not detailed in the immediate search results.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
References
- 1. KR101476777B1 - The new process for the preparation of Paliperidone intermediates (2,4-Difluorophenyl)-piperidinyl-methanone hydrochloride - Google Patents [patents.google.com]
- 2. (E)-4-(2,4-Difluorobenzoyl)piperidine Oxime | 691007-07-5 | Benchchem [benchchem.com]
- 3. 4-(4-FLUORO-PHENYL)-PIPERIDINE synthesis - chemicalbook [chemicalbook.com]
Navigating the Synthesis Scale-Up of 4-(2,4-Difluorophenyl)piperidine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 4-(2,4-Difluorophenyl)piperidine, a key intermediate in numerous pharmaceutical compounds, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
| Issue ID | Problem | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield of Final Product | - Incomplete reaction during the coupling stage.- Suboptimal temperature control, leading to side reactions.- Degradation of the product during workup or purification. | - Monitor reaction completion using appropriate analytical techniques (e.g., HPLC, GC-MS).- Implement precise temperature control with a suitable reactor setup.- Optimize workup conditions, such as pH and extraction solvents. Consider crystallization as a purification method to minimize degradation.[1] |
| TSG-002 | Formation of Impurities | - Presence of regioisomers or by-products from side reactions.[2]- Incomplete removal of starting materials.- Cross-contamination from previous batches or equipment. | - Adjust reaction stoichiometry and temperature to favor the desired product.- Employ robust purification techniques like column chromatography or recrystallization.[2][3]- Ensure thorough cleaning and validation of all equipment between batches. |
| TSG-003 | Difficulty in Product Isolation and Purification | - The product may be an oil or a low-melting solid, making handling difficult.- Co-elution of impurities during chromatography.- Formation of stable emulsions during aqueous workup. | - Convert the product to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[4]- Optimize the chromatographic method by screening different solvent systems and stationary phases.[1]- Employ techniques like brine washes or the addition of a different organic solvent to break emulsions. |
| TSG-004 | Inconsistent Batch-to-Batch Quality | - Variability in raw material quality.- Poor process control over critical parameters (temperature, mixing, addition rates).- Inadequate analytical monitoring. | - Establish strict specifications for all starting materials and reagents.- Implement robust process analytical technology (PAT) to monitor and control critical parameters in real-time.- Develop and validate analytical methods to ensure consistent quality control. |
| TSG-005 | Safety Concerns During Scale-Up | - Use of hazardous reagents like strong bases or flammable solvents.- Exothermic reactions that can lead to thermal runaway.- Handling of fine powders that can pose inhalation risks. | - Conduct a thorough process safety assessment (e.g., HAZOP analysis).- Utilize appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, glove boxes).- Implement calorimetric studies to understand the reaction exotherm and ensure adequate cooling capacity. |
Frequently Asked Questions (FAQs)
1. What are the most critical parameters to control during the scale-up of the synthesis of this compound?
The most critical parameters to control are typically temperature, reagent stoichiometry, and mixing efficiency. Temperature control is crucial to minimize the formation of impurities and prevent thermal runaway, especially in exothermic steps.[5] Precise control over the molar ratios of reactants is essential for maximizing yield and reducing unreacted starting materials. Adequate mixing ensures homogeneity and consistent reaction rates throughout the reactor.
2. What are the common impurities encountered in the synthesis of this compound, and how can they be minimized?
Common impurities may include regioisomers, over-alkylated byproducts, or products of side reactions.[2] To minimize these, it is important to optimize the reaction conditions. For instance, controlling the temperature and the rate of addition of reagents can significantly reduce the formation of unwanted isomers. Using a slight excess of one reactant can help drive the reaction to completion and minimize the presence of starting materials in the final product.
3. What are the recommended purification techniques for large-scale production?
For large-scale production, crystallization is often the preferred method of purification due to its cost-effectiveness and ability to provide high-purity material.[1] If the final product is an oil, conversion to a crystalline salt, such as a hydrochloride, is a common strategy to facilitate isolation and purification.[4] While column chromatography is a powerful tool at the lab scale, it can be less practical and more expensive for large quantities.[3]
4. How can I improve the filterability of the product during isolation?
Poor filterability is often due to a small particle size or an unfavorable crystal habit. To improve this, you can optimize the crystallization conditions. This includes controlling the cooling rate, the choice of solvent, and the agitation speed. Seeding the solution with pre-formed crystals can also promote the growth of larger, more easily filterable crystals.
5. What are the key safety considerations when working with fluorinated compounds and piperidine derivatives?
Fluorinated compounds can have unique toxicological properties, and it is essential to handle them with appropriate personal protective equipment (PPE), including gloves and eye protection. Piperidine derivatives can be basic and corrosive, requiring care to avoid skin and eye contact. A thorough review of the Safety Data Sheets (SDS) for all reagents and intermediates is crucial before beginning any work. Furthermore, a comprehensive process hazard analysis should be conducted before scaling up any reaction.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol outlines a general synthetic route. Note: This is a representative procedure and may require optimization for specific applications.
Materials:
-
1-Bromo-2,4-difluorobenzene
-
Piperidin-4-one
-
Strong base (e.g., n-Butyllithium)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Quenching agent (e.g., Ammonium chloride solution)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, inert-atmosphere reactor, dissolve 1-bromo-2,4-difluorobenzene in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the low temperature.
-
Stir the mixture for a designated period to allow for lithium-halogen exchange.
-
In a separate flask, dissolve piperidin-4-one in anhydrous THF.
-
Slowly add the piperidin-4-one solution to the organolithium reagent at low temperature.
-
Allow the reaction to proceed for a specified time.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method (e.g., column chromatography or crystallization).
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent system (e.g., Ethanol/Water, Isopropanol)
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
For maximum yield, further cool the mixture in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to a constant weight.
Visualizations
Caption: General Experimental Workflow for Synthesis and Purification.
Caption: Troubleshooting Logic for Low Product Yield.
References
Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)piperidine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the 4-(2,4-Difluorophenyl)piperidine hydrochloride reflux reaction.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound hydrochloride, particularly focusing on the common synthetic route involving the reduction of a corresponding pyridine precursor followed by salt formation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete Hydrogenation: The reduction of the pyridine ring may be insufficient. | - Catalyst Activity: Ensure the catalyst (e.g., PtO₂, Pd/C) is fresh and active. Consider increasing the catalyst loading (e.g., from 1-5 mol% to 5-10 mol%). - Hydrogen Pressure: Increase the hydrogen pressure if the reaction is conducted in a pressure vessel. - Reaction Time: Extend the reaction time and monitor progress using techniques like GC-MS or TLC.[1] |
| Losses During Work-up: Product may be lost during extraction or purification steps. | - Aqueous Solubility: The hydrochloride salt may have some water solubility. Ensure the aqueous layer is thoroughly extracted. - pH Adjustment: Carefully control the pH during basification and acidification steps to prevent product loss. - Purification Method: For purification challenges, especially with pyridine impurities, consider azeotropic distillation with water or selective salt formation with CO₂.[2] | |
| Side Reactions: Formation of byproducts can reduce the yield of the desired product. | - Temperature Control: Overheating can lead to decomposition or side reactions. Maintain the recommended reflux temperature and avoid excessive heating.[3] - Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., Argon) if reagents are sensitive to air or moisture. | |
| Incomplete Reaction | Insufficient Reflux Time or Temperature: The reaction may not have proceeded to completion. | - Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS until the starting material is consumed. - Solvent Choice: Ensure the solvent has an appropriate boiling point for the desired reflux temperature. |
| Poor Stirring: Inadequate mixing can lead to localized superheating or poor contact between reactants and catalyst. | - Effective Stirring: Use a properly sized stir bar and a stir plate with sufficient power to ensure the reaction mixture is homogeneous, especially if a heterogeneous catalyst is used.[3] | |
| Formation of Impurities | Over-reduction: Hydrogenation of the difluorophenyl ring can occur under harsh conditions. | - Milder Conditions: Use a lower hydrogen pressure or temperature. A catalyst with lower activity might also be considered. |
| Incomplete Salt Formation: Residual free base may be present in the final product. | - Stoichiometry of HCl: Ensure a slight excess of hydrochloric acid is used for the salt formation step. - Solvent for Precipitation: Use a solvent in which the hydrochloride salt is poorly soluble to ensure complete precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound hydrochloride?
A common and effective method is the catalytic hydrogenation of a 4-(2,4-Difluorophenyl)pyridine precursor. The resulting piperidine is then treated with hydrochloric acid to form the hydrochloride salt.
Q2: Which catalyst is best for the hydrogenation of the pyridine ring?
Platinum oxide (PtO₂, Adams' catalyst) is frequently used for the hydrogenation of pyridine derivatives.[4] Palladium on carbon (Pd/C) can also be effective. The choice of catalyst can influence reaction conditions and selectivity.
Q3: How can I monitor the progress of the reflux reaction?
The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows you to track the disappearance of the starting material and the appearance of the product.[1]
Q4: My crude NMR spectrum looks complex and doesn't clearly show my product peaks. What should I do?
Crude NMR spectra can sometimes be misleading due to the presence of residual solvents, reagents, or byproducts. It is recommended to purify a small sample of the crude material, for example by column chromatography, and then acquire an NMR spectrum of the purified product for a clearer assessment.
Q5: What are some common mistakes to avoid during a reflux reaction?
Common mistakes include overfilling the reaction flask (should not be more than halfway full), overheating the solvent, not using a stir bar or boiling chips which can lead to bumping, and having a loosely clamped setup.[3]
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of 4-(2,4-Difluorophenyl)pyridine
This protocol is a general guideline for the reduction of the pyridine precursor.
-
Reactor Setup: In a high-pressure reactor, add the 4-(2,4-Difluorophenyl)pyridine (1.0 eq) and a suitable solvent such as glacial acetic acid or methanol.
-
Catalyst Addition: Add the hydrogenation catalyst, such as PtO₂ or Pd/C (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor, purge with an inert gas, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[1]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC to confirm the consumption of the starting material.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture to remove the catalyst. The filtrate containing the this compound is then carried forward to the salt formation step.
Protocol 2: Formation of this compound Hydrochloride
-
Solvent Addition: Dissolve the crude this compound from the previous step in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Acidification: Bubble hydrogen chloride gas into the solution or add a solution of HCl in an appropriate solvent (e.g., 1 M HCl in ether) with stirring.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with the solvent (e.g., diethyl ether) to remove any soluble impurities, and dry under vacuum.
-
Recrystallization (Optional): If further purification is needed, the salt can be recrystallized from a suitable solvent like isopropanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound hydrochloride.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound HCl.
References
Technical Support Center: Synthesis of 4-(2,4-Difluorophenyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(2,4-Difluorophenyl)piperidine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective two-step synthesis involves:
-
Friedel-Crafts Acylation: The reaction of 1,3-difluorobenzene with a protected piperidine-4-carbonyl chloride (e.g., N-Boc-piperidine-4-carbonyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form N-Boc-4-(2,4-difluorobenzoyl)piperidine.
-
Reduction: The subsequent reduction of the ketone intermediate to a methylene group, followed by deprotection of the piperidine nitrogen, yields this compound. Common reduction methods include the Wolff-Kishner or Clemmensen reduction.
Q2: What are the most common side-products in the Friedel-Crafts acylation step?
The primary side-products in the Friedel-Crafts acylation step include isomeric products from acylation at different positions on the aromatic ring, though this is minimized by the directing effects of the fluorine atoms.[1] Other potential byproducts can arise from polysubstitution or acylation of the reaction solvent.[1] If the piperidine nitrogen is unprotected, N-acylation can occur, leading to amide impurities.
Q3: My Wolff-Kishner reduction of 4-(2,4-Difluorobenzoyl)piperidine is incomplete. What could be the cause?
Incomplete reduction during a Wolff-Kishner reaction can be due to several factors:
-
Insufficient reaction time or temperature: The reaction requires high temperatures (typically 180-200 °C) to proceed to completion.
-
Decomposition of the hydrazine hydrate: Ensure the quality of the hydrazine hydrate used.
-
Steric hindrance: While less likely for this substrate, significant steric bulk around the carbonyl group can slow down the reaction.
-
Premature workup: Ensure the reaction has gone to completion before quenching.
Q4: Can I use catalytic hydrogenation to reduce the ketone in 4-(2,4-Difluorobenzoyl)piperidine?
Catalytic hydrogenation is generally not recommended for the direct reduction of the ketone to a methylene group in a single step. This method will typically reduce the ketone to a secondary alcohol, forming (2,4-Difluorophenyl)(piperidin-4-yl)methanol. To achieve the full reduction to the methylene group, a two-step process of initial reduction to the alcohol followed by dehydroxylation would be necessary.
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
| Potential Cause | Troubleshooting Steps |
| Moisture deactivating the Lewis acid catalyst (e.g., AlCl₃).[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Insufficient catalyst. | A stoichiometric amount of the Lewis acid is often required as the product can form a complex with the catalyst.[2][3][4] Consider increasing the molar ratio of the Lewis acid. |
| Deactivated aromatic substrate. | While 1,3-difluorobenzene is activated towards electrophilic substitution, impurities in the starting material could inhibit the reaction. Ensure the purity of your starting materials. |
| Low reaction temperature. | The activation energy for the reaction may not be overcome.[1] Gradually increase the temperature while monitoring for the formation of byproducts. |
Issue 2: Presence of Multiple Products After Acylation
| Potential Cause | Troubleshooting Steps |
| Formation of isomeric products. | Acylation can occur at different positions on the aromatic ring.[1] Optimize reaction conditions such as temperature and solvent to improve regioselectivity. Lower temperatures may favor the kinetic product.[1] |
| Polysubstitution. | A highly activated aromatic ring can lead to multiple acylations.[2] Use a 1:1 molar ratio of the aromatic substrate to the acylating agent.[1] |
| N-acylation of piperidine. | If the piperidine nitrogen is unprotected, it can compete for the acylating agent. Use a protecting group (e.g., Boc) on the piperidine nitrogen before acylation. |
Issue 3: Incomplete Reduction of the Ketone
| Potential Cause | Troubleshooting Steps |
| Formation of the alcohol intermediate. | In reductions like the Wolff-Kishner, incomplete reaction can leave the corresponding alcohol. Increase reaction time and/or temperature. For Clemmensen reduction, ensure the zinc amalgam is sufficiently activated. |
| Side reactions with the piperidine ring. | The harsh conditions of some reductions can lead to side reactions. Consider milder reduction methods if possible, though they may not be as effective for full deoxygenation. |
Summary of Potential Side-Products
| Reaction Step | Side-Product/Impurity | Potential Cause | Analytical Detection Method |
| Friedel-Crafts Acylation | Isomeric acylated products | Suboptimal reaction conditions (temperature, solvent) | HPLC, GC-MS, NMR |
| Friedel-Crafts Acylation | Di-acylated aromatic ring | Highly activated substrate, incorrect stoichiometry | HPLC, GC-MS, NMR |
| Friedel-Crafts Acylation | N-acylated piperidine | Unprotected piperidine nitrogen | HPLC, GC-MS, NMR |
| Ketone Reduction | (2,4-Difluorophenyl)(piperidin-4-yl)methanol | Incomplete reduction | HPLC, GC-MS, NMR |
| General | Unreacted starting materials | Insufficient reaction time, low temperature, deactivated catalyst | HPLC, GC-MS, TLC |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This method provides a general guideline for the analysis of this compound and its precursors. Optimization may be required.
-
Instrumentation: Standard HPLC system with a UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is recommended. For example, start with a lower concentration of acetonitrile and gradually increase it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the difluorophenyl group has strong absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like methanol or acetonitrile.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful tool for identifying volatile impurities.
-
Instrumentation: Standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute all components.
-
Injection: Split or splitless injection depending on the concentration of the sample.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. Derivatization may be necessary for non-volatile impurities.
Visualizations
References
Troubleshooting low conversion rates in piperidine acylation reactions
Welcome to the Technical support center for piperidine acylation reactions. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding low conversion rates and other common issues encountered during the acylation of piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low conversion rates in piperidine acylation reactions?
Low conversion rates in piperidine acylation can be attributed to several factors:
-
Insufficiently reactive acylating agent: The reactivity of acylating agents varies significantly. Acyl chlorides are generally more reactive than acid anhydrides, which are in turn more reactive than carboxylic acids requiring a coupling agent.[1]
-
Steric hindrance: A sterically hindered piperidine or a bulky acylating agent can significantly slow down the reaction rate, leading to incomplete conversion.
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or base can negatively impact the reaction kinetics and equilibrium.
-
Poor quality of reagents: The presence of moisture or other impurities in the reactants or solvent can deactivate the reagents or catalyst.
-
Inadequate mixing: In heterogeneous reaction mixtures, poor mixing can limit the interaction between reactants.
Q2: What are the common side reactions in piperidine acylation, and how can they be minimized?
The most prevalent side reaction is the formation of byproducts due to the reactivity of the reagents and intermediates. Key side reactions include:
-
Over-acylation: In piperidines with multiple reactive sites, acylation might occur at unintended positions.
-
Hydrolysis of the acylating agent: In the presence of water, acylating agents like acyl chlorides and anhydrides can hydrolyze back to the corresponding carboxylic acid, reducing the amount of reagent available for the desired reaction.
-
Epimerization: For chiral piperidines, the reaction conditions, particularly the use of a strong base, can sometimes lead to epimerization at adjacent stereocenters.
To minimize these side reactions, it is crucial to use anhydrous conditions, control the stoichiometry of the reactants carefully, and choose appropriate reaction temperatures and bases.
Q3: How do I choose the right acylating agent for my piperidine substrate?
The choice of acylating agent depends on the reactivity of the piperidine and the desired reaction conditions.
-
Acyl Chlorides: These are highly reactive and suitable for a wide range of piperidines, including less nucleophilic ones. They typically react quickly at low temperatures. A base is required to neutralize the HCl byproduct.[1]
-
Acid Anhydrides: These are less reactive than acyl chlorides and are often used for more nucleophilic piperidines. The reaction may require heating.[1]
-
Carboxylic Acids with Coupling Agents: This method is versatile and avoids the formation of corrosive byproducts. Reagents like EDC/HOBt are commonly used to activate the carboxylic acid.[1]
Q4: What is the role of a base in piperidine acylation, and how do I select the appropriate one?
A base is typically used to neutralize the acidic byproduct generated during the reaction (e.g., HCl from acyl chlorides or acetic acid from acetic anhydride).[1] Common bases include tertiary amines like triethylamine (NEt₃) and pyridine. The choice of base can influence the reaction rate and selectivity. For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred.
Troubleshooting Guides
Guide 1: Low Conversion Rate
This guide provides a systematic approach to diagnosing and resolving low conversion rates in piperidine acylation reactions.
Troubleshooting Workflow for Low Conversion Rate
References
Technical Support Center: Navigating Microsomal Stability Challenges in 4,4-Difluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming poor microsomal stability in 4,4-difluoropiperidine derivatives. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your drug discovery and development efforts.
Troubleshooting Guide: Addressing Poor Microsomal Stability
Rapid degradation of your 4,4-difluoropiperidine derivatives in liver microsome assays can be a significant hurdle. This guide provides a systematic approach to diagnosing and resolving common issues.
Initial Assessment: Is it Metabolic or Chemical Instability?
The first step is to determine the nature of the compound's instability.
-
Problem: The compound disappears rapidly in the presence of liver microsomes and the NADPH cofactor.
-
Troubleshooting Steps:
-
Run a "-NADPH" Control: Conduct the microsomal stability assay without the NADPH regenerating system.
-
Interpret the Results:
-
High Degradation in both "+NADPH" and "-NADPH" conditions: This suggests that the instability is likely due to chemical degradation in the assay buffer or non-enzymatic processes, rather than cytochrome P450 (CYP) metabolism.
-
Significantly Less Degradation in the "-NADPH" condition: This indicates that the instability is primarily due to NADPH-dependent metabolism by microsomal enzymes.
-
-
Addressing Non-Specific Binding
Non-specific binding to plasticware or microsomal proteins can lead to an overestimation of clearance.
-
Problem: Low recovery of the compound at the initial time point (T=0).
-
Mitigation Strategies:
-
Utilize low-binding plates and pipette tips.
-
Include a small percentage of a non-ionic surfactant (e.g., 0.01% Triton X-100) in the incubation buffer.
-
Always use the T=0 measurement as the baseline for calculating the percentage of compound remaining.
-
Logical Flow for Troubleshooting Instability
Caption: A decision tree for troubleshooting the root cause of poor stability in microsomal assays.
Frequently Asked Questions (FAQs)
Q1: Why is the 4,4-difluoropiperidine moiety often associated with poor microsomal stability?
While the gem-difluoro group can block metabolism at the 4-position of the piperidine ring, it can also alter the electronic properties of the entire molecule. This can sometimes lead to the creation of new metabolic "soft spots" elsewhere on the molecule that are more susceptible to oxidation by CYP enzymes. Additionally, some studies have noted that certain series of 4,4-difluoropiperidine derivatives exhibit high intrinsic clearance and plasma protein binding, contributing to poor pharmacokinetic profiles.[1]
Q2: What are the most common metabolic pathways for piperidine-containing compounds?
The primary metabolic pathways for piperidine rings involve oxidation by cytochrome P450 enzymes. Common reactions include:
-
N-dealkylation: If the piperidine nitrogen is substituted.
-
Hydroxylation: At positions alpha to the nitrogen or at other susceptible C-H bonds on the ring.
-
Ring opening: Though less common, it can occur.
Q3: What medicinal chemistry strategies can be employed to improve the microsomal stability of 4,4-difluoropiperidine derivatives?
Once metabolic hotspots are identified, several strategies can be used:
-
Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism due to the kinetic isotope effect.
-
Metabolic Switching: Introducing substituents at or near the site of metabolism to sterically hinder enzyme access or alter the electronic properties of that position.
-
Bioisosteric Replacement: In some cases, replacing the 4,4-difluoropiperidine ring with a different, more stable scaffold may be necessary if the ring itself is the primary source of instability and other strategies fail.
Q4: How do I identify the specific metabolic "hotspots" on my compound?
A metabolite identification (MetID) study is the most direct way to pinpoint metabolic liabilities. This involves incubating your compound with liver microsomes and analyzing the resulting mixture with high-resolution mass spectrometry (LC-MS/MS) to identify the structures of the metabolites.
Data Presentation: Structure-Stability Relationships
The following table provides illustrative data on how structural modifications can impact the microsomal stability of a hypothetical series of 4,4-difluoropiperidine derivatives. Note: This data is for exemplary purposes to demonstrate structure-stability relationships and is not from a single, specific study.
| Compound ID | R Group | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1a | -H | 15 | 46.2 |
| 1b | -CH₃ | 25 | 27.7 |
| 1c | -OCH₃ | 10 | 69.3 |
| 1d | -Cl | 35 | 19.8 |
| 1e (Deuterated 1c) | -OCD₃ | 40 | 17.3 |
| 2a (Bioisostere) | Morpholine analog | >60 | <11.5 |
Experimental Protocols
Liver Microsomal Stability Assay Protocol
This protocol is a standard method for assessing Phase I metabolic stability.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (e.g., human, rat) at a stock concentration of 20 mg/mL
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system solution
-
Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol)
Procedure:
-
Prepare a master mix containing phosphate buffer and liver microsomes (final concentration typically 0.5-1.0 mg/mL).
-
Pre-incubate the master mix at 37°C for 5-10 minutes.
-
Add the test compound to the pre-incubated master mix (final concentration typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the quenching solvent containing the internal standard.
-
Vortex and centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound remaining.
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
Experimental Workflow for Microsomal Stability Assay
References
Reducing impurities during the synthesis of risperidone intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address common challenges in reducing impurities during the synthesis of key risperidone intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Intermediate 1: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
This intermediate is synthesized through the cyclization of an oxime precursor. The primary challenges in this synthesis are ensuring complete cyclization and minimizing the formation of isomers and other byproducts.
Q1: My synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride results in low purity. What are the likely causes and how can I improve it?
A1: Low purity in this synthesis is often attributed to incomplete reaction, the presence of geometric isomers of the oxime intermediate, or side reactions favored by suboptimal conditions.
Troubleshooting Steps:
-
Incomplete Cyclization: Ensure the base used for cyclization is sufficiently strong and used in the correct stoichiometric ratio. Potassium hydroxide or potassium tert-butoxide are commonly used. The reaction temperature and time are also critical; monitor the reaction progress by TLC or HPLC to ensure it goes to completion.
-
Oxime Isomerization: The oxime intermediate can exist as E and Z geometric isomers. It has been found that predominantly the Z-isomer cyclizes to form the desired benzisoxazole ring. To enrich the Z-isomer, consider converting the oxime to its acetate salt, which can allow for the separation of isomers.
-
Solvent Selection: The choice of solvent can significantly impact impurity formation. While water can be used, the poor solubility of the reactants may lead to increased impurities. Anhydrous alcohol solvents like methanol, ethanol, or propanol often yield higher purity products.
-
pH Control During Workup: After cyclization, careful acidification is necessary to precipitate the hydrochloride salt. Slowly add hydrochloric acid to adjust the pH to 2-3 to ensure selective precipitation of the desired product.
Q2: I am observing a significant amount of unreacted oxime intermediate in my final product. How can I drive the cyclization reaction to completion?
A2: To drive the cyclization, you can optimize the following parameters:
-
Base: Ensure at least a stoichiometric amount of a strong base like potassium hydroxide or potassium tert-butoxide is used.
-
Temperature: Refluxing the reaction mixture is common. Ensure the temperature is maintained consistently for the duration of the reaction.
-
Reaction Time: Monitor the reaction by TLC or HPLC. If starting material is still present after the initially planned time, extend the reaction time.
Q3: How does the choice of solvent and base affect the purity of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride?
A3: The solvent and base play a crucial role in the reaction's efficiency and impurity profile. Using an alcohol solvent generally leads to a cleaner reaction compared to aqueous media. The choice of base can also influence the reaction rate and yield. Below is a comparison of different conditions.
Data Presentation: Impact of Reaction Conditions on Intermediate 1 Purity
| Solvent | Base | Reaction Temperature (°C) | Reaction Time (hours) | HPLC Purity (%) | Yield (%) | Reference |
| Methanol | Potassium Hydroxide | 40-45 | 18 | 99.79 | 90.0 | [1] |
| Ethanol | Potassium Hydroxide | 40-45 | 18 | 99.73 | 89.8 | [1] |
| Propanol | Potassium Hydroxide | 40-45 | 18 | 99.79 | 90.0 | [1] |
| Methanol | Sodium Hydroxide | 40-45 | 18 | 99.52 | 81.2 | [1] |
| Methanol | Potassium Hydroxide | 20-25 | 72 | 95.48 | 85.9 | [1] |
| Methanol | Potassium Hydroxide | 60-65 | 5 | 96.65 | 79.5 | [1] |
Intermediate 2: 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
This intermediate is typically prepared by the hydrogenation of its unsaturated precursor. Key challenges include achieving complete hydrogenation and minimizing byproducts from side reactions.
Q1: The hydrogenation of my precursor to 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is incomplete. What can I do?
A1: Incomplete hydrogenation can be due to several factors related to the catalyst, hydrogen pressure, and reaction time.
Troubleshooting Steps:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. The catalyst loading is also important; typically, 10% Pd/C is used.
-
Hydrogen Pressure: A sufficient hydrogen pressure (e.g., 35 psi) is necessary to drive the reaction. Ensure your reaction setup can maintain the required pressure.
-
Reaction Time: Monitor the reaction's progress. If it stalls, you may need to extend the reaction time or, in some cases, carefully add more catalyst.
-
Solvent: The reaction is often carried out in an acidic aqueous solution (e.g., 6N HCl) or an alcohol. Ensure the starting material is fully dissolved.
Q2: I am observing byproducts in my synthesis of the pyrimidin-4-one intermediate. What are the potential side reactions and how can I avoid them?
A2: Side reactions can include over-reduction or degradation of the starting material or product.
Troubleshooting Steps:
-
Temperature Control: The hydrogenation is typically run at room temperature. Exceeding this may lead to unwanted side reactions.
-
Catalyst Filtration: After the reaction is complete, the catalyst must be thoroughly removed by filtration (e.g., through Celite) to prevent it from catalyzing further reactions in the workup.
-
Purity of Starting Material: Impurities in the starting material can sometimes interfere with the hydrogenation or lead to the formation of additional byproducts. Ensure the precursor is of high purity.
Experimental Protocols
Synthesis of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methanol
-
Concentrated hydrochloric acid
-
Purified water
Procedure:
-
Dissolve 130g of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in 520g of methanol in a suitable reaction vessel.
-
Add 52g of hydroxylamine hydrochloride to the solution.
-
Slowly add a solution of potassium hydroxide (e.g., 225g of a 50% aqueous solution) dropwise, maintaining the reaction temperature between 40-45°C.
-
Maintain the reaction mixture at 40-45°C for 18 hours, monitoring for completion by TLC or HPLC.
-
After completion, cool the reaction mixture to below 30°C.
-
Carefully add concentrated hydrochloric acid dropwise to adjust the pH of the solution to less than 1.
-
Cool the mixture to 0-5°C and hold for 2 hours to allow for precipitation.
-
Filter the solid product and wash it thoroughly with purified water.
-
Dry the solid product under vacuum at 80-90°C to obtain 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[1]
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Materials:
-
3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
6N Hydrochloric acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Isopropanol
-
Diatomaceous earth (Celite)
Procedure:
-
In a hydrogenation reactor, dissolve 28g of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 90 mL of 6N hydrochloric acid.
-
Add 2.8g of 10% palladium on carbon catalyst to the solution.
-
Pressurize the reactor with hydrogen to 35 psi.
-
Stir the reaction mixture at room temperature for 8 hours, monitoring for completion by HPLC.
-
Upon completion, depressurize the reactor and filter the mixture through a pad of diatomaceous earth (Celite) to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain a residue.
-
Add 200 mL of isopropanol to the residue and stir to induce precipitation.
-
Filter the solid product and dry it to obtain 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one as white crystals.[2]
Visualizations
Caption: Workflow for the synthesis of Intermediate 1.
Caption: A logical workflow for troubleshooting high impurity levels.
References
Technical Support Center: Optimizing Difluoropiperidine Analogs for CNS Drug Discovery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the Central Nervous System Multi-Parameter Optimization (CNS MPO) scores of difluoropiperidine analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the CNS MPO score and how are its components calculated?
A1: The CNS Multi-Parameter Optimization (CNS MPO) score is a widely used tool in drug discovery to assess the potential of a compound to become a successful Central Nervous System (CNS) drug.[1][2][3] It combines six key physicochemical properties into a single desirability score, typically ranging from 0 to 6, with a higher score indicating a more favorable CNS drug-like profile.[1][4][5] A score of ≥ 4.0 is often considered desirable for a CNS candidate.[2][3]
The six core parameters are:
-
Lipophilicity (cLogP): The calculated logarithm of the octanol-water partition coefficient.
-
Lipophilicity at physiological pH (cLogD at pH 7.4): The calculated logarithm of the distribution coefficient at pH 7.4.
-
Molecular Weight (MW): The mass of the molecule.
-
Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule.
-
Hydrogen Bond Donors (HBD): The number of hydrogen atoms attached to nitrogen or oxygen.
-
Most Basic pKa: The ionization constant of the most basic center in the molecule.[1]
Each parameter is assigned a desirability score from 0.0 to 1.0 based on predefined optimal ranges, and the sum of these individual scores gives the total CNS MPO score.[1]
Q2: What are the primary challenges when optimizing the CNS MPO score for difluoropiperidine analogs?
A2: The main challenges in optimizing the CNS MPO score for difluoropiperidine analogs often revolve around balancing the beneficial effects of fluorine substitution with its potential drawbacks. Key issues include:
-
Basicity (pKa) Reduction: The strong electron-withdrawing nature of fluorine atoms can significantly lower the pKa of the piperidine nitrogen.[6][7] While this can be advantageous for reducing interactions with off-target ion channels, an excessively low pKa can negatively impact solubility and target engagement.
-
Lipophilicity Modulation: The effect of gem-difluorination on lipophilicity (LogP/LogD) is not always predictable and can either increase or decrease depending on the molecular context.[6][7] Achieving the optimal lipophilicity window for BBB penetration without increasing metabolic liability can be challenging.
-
Permeability and Efflux: While fluorination can enhance membrane permeability, it can also inadvertently increase a compound's susceptibility to being a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the brain.[8][9]
-
Metabolic Stability: Strategic fluorination can block sites of metabolism, thereby improving stability.[10] However, in some cases, fluorinated derivatives may exhibit increased oxidation rates in human liver microsomes, potentially correlating with higher lipophilicity.[11]
Q3: How does gem-difluorination on the piperidine ring impact key physicochemical properties?
A3: Gem-difluorination, the presence of two fluorine atoms on the same carbon, has profound and context-dependent effects on the physicochemical properties of piperidine analogs:
-
pKa: The introduction of a CF2 group significantly lowers the basicity of the piperidine nitrogen due to the strong inductive effect of the fluorine atoms.[6][7] This effect is generally predictable and can be a useful strategy to modulate pKa into a more desirable range for CNS targets (typically < 8.0).[4]
-
Lipophilicity (LogP/LogD): The impact on lipophilicity is complex. It can increase due to the hydrophobic nature of fluorine or decrease due to conformational changes and alterations in molecular polarity. The final effect depends on the position of the CF2 group and the overall molecular structure.[6][12]
-
Metabolic Stability: Gem-difluorination can enhance metabolic stability by shielding adjacent positions from metabolic attack by enzymes like Cytochrome P450s.[7]
-
Conformation: The presence of the CF2 group can influence the conformational preferences of the piperidine ring, which can in turn affect target binding and other properties.
Section 2: Troubleshooting Guide
This section addresses common experimental issues encountered during the optimization of difluoropiperidine analogs.
| Problem | Potential Causes | Troubleshooting & Optimization Strategies |
| Low Permeability in PAMPA Assay | High Polarity (High TPSA, Low cLogP): The compound may have too many polar groups, hindering its ability to passively diffuse across the lipid membrane.[13] Low Solubility: The compound may not be sufficiently dissolved in the donor buffer, leading to an underestimation of permeability. | Structural Modification: Systematically modify the structure to reduce TPSA and/or increase lipophilicity. Consider adding non-polar groups or masking polar functionalities. Solubility Enhancement: Ensure the test compound is fully dissolved in the assay buffer. If solubility is an issue, consider using a lower compound concentration or adding a small percentage of a co-solvent.[14] |
| High Efflux Ratio (>2) in Caco-2 Assay | P-glycoprotein (P-gp) Substrate: The compound is likely being actively transported out of the cells by efflux pumps like P-gp.[13][15] This is a common issue for CNS drug candidates. | Structural Modification: Introduce structural changes to disrupt recognition by P-gp. Strategies include reducing hydrogen bond donors, increasing molecular weight/volume, or modulating basicity.[8][9] Co-dosing with Inhibitors: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp mediated efflux. A significant increase in A-to-B permeability with the inhibitor confirms P-gp involvement.[16] |
| High Metabolic Liability (Low Stability in Liver Microsomes) | Metabolically Labile Sites: The compound may have specific sites that are susceptible to rapid metabolism by cytochrome P450 enzymes. High Lipophilicity: Very lipophilic compounds can sometimes show higher rates of metabolism.[11] | Metabolite Identification: Use LC-MS/MS to identify the major metabolites. Blocking Metabolism: Introduce fluorine or other blocking groups at the identified sites of metabolism to improve stability. Lipophilicity Optimization: If high lipophilicity is suspected to be the cause, aim to reduce the cLogP of the analog. |
| Low Compound Recovery in Permeability Assays | Poor Solubility: The compound may be precipitating out of solution during the assay. Non-specific Binding: The compound may be binding to the plastic of the assay plates. | Solubility Check: Visually inspect the wells for precipitation. Re-run the assay at a lower, more soluble concentration. Use Low-Binding Plates: Employ plates specifically designed for low non-specific binding. Quantify Recovery: Always calculate the percent recovery to identify if binding or solubility is a significant issue.[15] |
Section 3: Data Presentation
The following table summarizes the hypothetical, yet representative, impact of various substitutions on a difluoropiperidine core, with the goal of improving the CNS MPO score.
| Analog | Substitution (R) | cLogP | cLogD (7.4) | MW ( g/mol ) | TPSA (Ų) | HBD | pKa | CNS MPO Score |
| Core | H | 2.1 | 1.5 | 250 | 55 | 1 | 9.5 | 3.5 |
| Analog 1 | -CH3 | 2.5 | 1.9 | 264 | 55 | 1 | 9.6 | 4.0 |
| Analog 2 | -CF3 | 3.0 | 2.8 | 318 | 55 | 1 | 8.2 | 5.0 |
| Analog 3 | -OCH3 | 2.0 | 1.4 | 280 | 64 | 1 | 9.2 | 3.75 |
| Analog 4 | -CN | 1.8 | 1.8 | 275 | 79 | 1 | 7.5 | 4.5 |
| Analog 5 | -SO2Me | 1.5 | 1.5 | 327 | 98 | 1 | 7.2 | 3.25 |
Section 4: Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Prepare Solutions: Dissolve test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100-500 µM. Prepare the artificial membrane solution (e.g., 1% L-α-phosphatidylcholine in dodecane).
-
Coat Filter Plate: Add 5 µL of the artificial membrane solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.
-
Add Acceptor Solution: Add 300 µL of buffer to each well of a 96-well acceptor plate.
-
Start Assay: Add 150-200 µL of the test compound solution to each well of the donor plate.[13] Carefully place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours, ensuring minimal evaporation.
-
Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculate Permeability (Pe): The effective permeability is calculated based on the concentrations in the donor and acceptor compartments. Compounds can be classified as having high, medium, or low permeability.[17]
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in 24-well plates for 18-22 days to allow for differentiation and formation of a confluent monolayer.[15]
-
Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[18] A paracellular marker like Lucifer yellow is also used to confirm monolayer integrity.[15]
-
Transport Experiment (Apical to Basolateral - A-B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.[13]
-
Add the test compound (typically 1-10 µM) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes).[16]
-
-
Transport Experiment (Basolateral to Apical - B-A): To determine the efflux ratio, perform the experiment in the reverse direction, adding the compound to the basolateral side and sampling from the apical side.[15]
-
Analysis: Quantify the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
Protocol 3: Liver Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (human, rat, or mouse) in phosphate buffer (pH 7.4).[19][20] Prepare test compound stock solutions (e.g., 1 µM final concentration).[20]
-
Pre-incubation: Pre-incubate the microsomes and the test compound at 37°C for a few minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a cofactor solution, typically NADPH.[20]
-
Time Points: Take aliquots of the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[20]
-
Terminate Reaction: Stop the reaction at each time point by adding a cold organic solvent like acetonitrile, which also serves to precipitate the proteins.[19] An internal standard is often included in the termination solution for accurate quantification.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. From the slope of this line, calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[19]
Section 5: Visualizations
Diagrams illustrating key workflows and relationships are provided below.
Caption: A typical workflow for optimizing difluoropiperidine analogs for CNS properties.
Caption: Relationship between structural changes and their impact on key CNS properties.
References
- 1. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifechemicals.com [lifechemicals.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. CNS MPO (CXN) [squonk.it]
- 5. optibrium.com [optibrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificarchives.com [scientificarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. scialert.net [scialert.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. enamine.net [enamine.net]
- 17. iomcworld.org [iomcworld.org]
- 18. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Validation & Comparative
The Impact of 2,4-Difluoro Substitution on the Pharmacology of 4-Phenylpiperidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-phenylpiperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS). The strategic modification of this privileged structure, particularly through substitution on the phenyl ring, has been a key strategy in modulating pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of 4-(2,4-Difluorophenyl)piperidine and its analogs, focusing on their structure-activity relationships (SAR) at dopamine receptors.
Quantitative Comparison of Phenyl-Substituted Piperidines
The introduction of fluorine atoms to the phenyl ring of 4-phenylpiperidine can significantly influence its binding affinity for various receptors. The following tables summarize the in vitro binding affinities (Ki) of a series of 4-phenylpiperidine and related analogs at human dopamine D2 and D4 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities of Phenyl-Substituted 1-Propylpiperidines at the Human Dopamine D2 Receptor
| Compound ID | Phenyl Substitution | D2 Ki (nM) |
| 1 | Unsubstituted | 1800 |
| 2 | 2-Fluoro | 1200 |
| 3 | 3-Fluoro | 830 |
| 4 | 4-Fluoro | 1100 |
| 5 | 2-Chloro | 1100 |
| 6 | 3-Chloro | 480 |
| 7 | 4-Chloro | 640 |
| 8 | 2-Methyl | 2800 |
| 9 | 3-Methyl | 1100 |
| 10 | 4-Methyl | 1400 |
| 11 | 3-Trifluoromethyl | 280 |
Data extrapolated from a study on 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands.[1][2]
Table 2: Binding Affinities of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs at Human Dopamine Receptors
| Compound ID | Aryl Ether Substitution | D1 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) | D5 Ki (nM) |
| 12 | 4-Fluorophenyl | >10000 | >10000 | >10000 | 140 | >10000 |
| 13 | 3,4-Difluorophenyl | >10000 | >10000 | >10000 | 320 | >10000 |
| 14 | 3-Fluorophenyl | >10000 | >10000 | >10000 | >10000 | >10000 |
| 15 | 3,4-Difluorophenyl (on 4,4-difluoropiperidine) | >10000 | >10000 | >10000 | 5.5 | >10000 |
| 16 | 3-Fluorophenyl (on 4,4-difluoropiperidine) | >10000 | >10000 | >10000 | 27 | >10000 |
Data from a study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffolds as D4 receptor antagonists.[3][4]
The data suggests that substitutions on the phenyl ring significantly modulate the affinity for the D2 receptor. For instance, electron-withdrawing groups like 3-chloro and 3-trifluoromethyl (compounds 6 and 11) enhance binding affinity compared to the unsubstituted analog (compound 1). While direct comparative data for a 2,4-difluoro substitution on the 4-phenylpiperidine core was not available in the reviewed literature, the trend observed with other halogen substitutions suggests that this pattern is likely to influence receptor affinity. The data on the 4,4-difluoropiperidine scaffold (Table 2) highlights the high potency and selectivity for the D4 receptor that can be achieved with fluorinated piperidine rings, particularly with a 3,4-difluorophenyl ether moiety (compound 15).[3][4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the structure-activity relationship studies of phenylpiperidine derivatives.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction between a ligand and a receptor.
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human dopamine D2 or D4 receptors).
-
Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-N-methylspiperone for D4 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., haloperidol for dopamine receptors).
-
Test compounds (e.g., this compound and other phenylpiperidine analogs).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Reaction Setup: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding inhibitor in the assay buffer.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway Visualization
Dopamine receptors, including the D2 and D4 subtypes, are G protein-coupled receptors (GPCRs). The following diagram illustrates the general signaling cascade initiated upon the activation of a Gi/o-coupled dopamine receptor.
Caption: Dopamine Receptor (Gi/o-coupled) Signaling Pathway.
Conclusion
The substitution of the phenyl ring in 4-phenylpiperidine derivatives is a critical determinant of their pharmacological profile. While direct comparative data for this compound is limited in the public domain, the analysis of related halogenated and substituted analogs provides valuable insights. Fluorine substitutions, in particular, have been shown to significantly enhance binding affinity and selectivity for specific dopamine receptor subtypes. The 2,4-difluoro substitution pattern is expected to confer unique electronic and conformational properties that can be exploited in the design of novel CNS-active agents. Further detailed in vitro and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Comparative Analysis of 4-(2,4-Difluorophenyl)piperidine Derivative Potency as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, which incorporate the 4-(2,4-Difluorophenyl)piperidine scaffold, as antagonists for the Dopamine D4 (D4) receptor. The data presented is based on a key study by Saeedeh Saeedi, Anish K. Vadukoot, and Corey R. Hopkins, which details the synthesis and biological characterization of these compounds.
The Dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the central nervous system for the development of therapeutics for various neurological and psychiatric disorders. The compounds discussed herein represent a novel series of potent D4 receptor antagonists.
Data Presentation
The following table summarizes the in vitro binding affinity (Ki) of several 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives for the human Dopamine D4 receptor. A lower Ki value indicates a higher binding affinity.
| Compound ID | R Group (Substitution on Phenoxy Ring) | Ki (nM) for hD4 |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 8e | Unsubstituted Phenyl | 27 |
| 8d | 4-Chloro | 53 |
| 7a | 4-Fluoro | 140 |
| 7b | 3,4-Difluoro | 320 |
Data sourced from "Synthesis and Biological Characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds".
Experimental Protocols
The experimental data cited in this guide were generated using standard and validated pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This assay is performed to determine the binding affinity (Ki) of the test compounds for the human Dopamine D4 receptor.
-
Membrane Preparation: Membranes are prepared from a cell line stably expressing the human Dopamine D4 receptor (e.g., HEK293 cells).
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the D4 receptor (e.g., [3H]N-methylspiperone) and varying concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium to be reached. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Microsomal Stability Assay
This assay assesses the metabolic stability of the compounds in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
-
Incubation: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped at each time point by the addition of a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which can affect its pharmacokinetic and pharmacodynamic properties.
-
Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is used. The test compound is added to plasma in one chamber, which is separated by a semi-permeable membrane from a buffer-containing chamber.
-
Incubation: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Data Analysis: The fraction of unbound compound (fu) is calculated from the ratio of the compound concentration in the buffer to that in the plasma.
Mandatory Visualization
Dopamine D4 Receptor Signaling Pathway
The Dopamine D4 receptor is a Gi/o-coupled G protein-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and the modulation of ion channels. Antagonists, such as the this compound derivatives discussed, block this activation.
Caption: Dopamine D4 Receptor Signaling Cascade.
Experimental Workflow: Ki Determination
The following diagram illustrates the workflow for determining the inhibitor constant (Ki) of a test compound for the Dopamine D4 receptor using a competitive radioligand binding assay.
Caption: Workflow for Ki Determination.
Efficacy Validation of 4-(2,4-Difluorophenyl)piperidine-Based Compounds: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The 4-(2,4-difluorophenyl)piperidine scaffold has emerged as a versatile pharmacophore, demonstrating significant potential across diverse therapeutic areas. This guide provides a comprehensive comparison of its efficacy in three distinct applications: as Dopamine D4 (D4) receptor antagonists for potential use in neuropsychiatric disorders, as Trace Amine-Associated Receptor 1 (TAAR1) agonists for the treatment of psychosis, and as novel antibacterial agents against Methicillin-resistant Staphylococcus aureus (MRSA). The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to facilitate an objective evaluation of these compounds against established and alternative therapies.
Dopamine D4 Receptor Antagonism
A series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have been synthesized and evaluated for their antagonist activity at the Dopamine D4 receptor, a target implicated in various neuropsychiatric conditions. The binding affinities (Ki) of these compounds were determined and compared with clinically relevant antipsychotics and a highly selective D4 antagonist, L-745,870.
Data Presentation
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog 1 | 15 | >10,000 | 850 | >667 | 57 |
| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog 2 | 8.2 | >10,000 | 520 | >1220 | 63 |
| 4,4-difluoro-3-(phenoxymethyl)piperidine Analog 3 | 2.1 | 8,500 | 350 | 4048 | 167 |
| L-745,870 [1] | ~0.43 | >1000 | >1000 | >2325 | >2325 |
| Clozapine [2] | 10-20 | 120 | 480 | 6-12 | 24-48 |
| Risperidone | 0.3-1.2 | 0.02-0.12 | 0.08-0.4 | 0.07-0.1 | 0.27-0.33 |
| Olanzapine | 2.5-12 | 1.1-31 | 2.3-4.7 | 0.2-2.6 | 0.4-1.9 |
Note: Ki values for Risperidone and Olanzapine are sourced from publicly available databases and may vary depending on the experimental conditions.
Experimental Protocols
Dopamine Receptor Binding Assay:
The binding affinity of the test compounds to human D2, D3, and D4 receptors was determined using a radioligand binding assay.
-
Membrane Preparation: Membranes from CHO-K1 cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes were used.
-
Radioligand: [³H]-Spiperone was used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Incubation: Test compounds at various concentrations were incubated with the receptor-expressing membranes and [³H]-Spiperone for 90 minutes at room temperature.
-
Filtration: The incubation mixture was filtered through GF/B filters to separate bound and free radioligand.
-
Washing: Filters were washed with ice-cold assay buffer.
-
Scintillation Counting: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
Caption: Dopamine D4 receptor signaling and radioligand binding assay workflow.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
A novel series of 4-(2-aminoethyl)-N-(aryl)piperidine-1-carboxamide compounds has been investigated for their agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1), a promising target for the treatment of psychosis and other neuropsychiatric disorders. The in vitro potency (EC50) and in vivo efficacy of these compounds were evaluated and compared with emerging TAAR1 agonists.
Data Presentation
| Compound | TAAR1 EC50 (µM) | In Vivo Efficacy (Hyperlocomotion Reduction) |
| 4-(2-aminoethyl)-N-(phenyl)piperidine-1-carboxamide | 0.507 | Not Reported |
| 4-(2-aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide (AP163) [3][4][5] | 0.033 | Significant, dose-dependent reduction |
| 4-(2-aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | 0.112 | No significant reduction |
| Ulotaront (SEP-363856) [6][7] | Potent Agonist | Clinically effective in Phase II/III trials for schizophrenia |
| Ralmitaront (RO6889450) [6][7] | Partial Agonist | In Phase II clinical trials for schizophrenia |
Experimental Protocols
TAAR1 Functional Assay (cAMP Measurement):
The agonist activity of the compounds at the human TAAR1 was determined by measuring cyclic AMP (cAMP) production in HEK293 cells stably co-expressing the human TAAR1 and a cAMP-sensitive bioluminescence resonance energy transfer (BRET)-based biosensor.
-
Cell Culture: HEK293 cells were cultured in DMEM supplemented with 10% FBS.
-
Transfection: Cells were transfected with plasmids encoding human TAAR1 and the BRET-based cAMP biosensor.
-
Assay Plate Preparation: Transfected cells were seeded into 96-well plates.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds.
-
BRET Measurement: The BRET signal was measured using a microplate reader at different time points after compound addition.
-
Data Analysis: The EC50 values were determined by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway and Experimental Workflow
References
- 1. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 2. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)- N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Pivotal Role of the 4-(2,4-Difluorophenyl)piperidine Scaffold in CNS Drug Discovery: A Comparative Analysis
A deep dive into the structure-activity relationships of 4-(2,4-Difluorophenyl)piperidine analogs reveals critical insights for the rational design of potent and selective ligands targeting central nervous system (CNS) receptors, particularly dopamine and serotonin transporters. This guide provides a comparative analysis of these analogs, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The this compound core is a privileged scaffold in medicinal chemistry, frequently employed in the development of agents targeting CNS disorders. The difluorophenyl moiety plays a crucial role in modulating ligand-receptor interactions, influencing potency, selectivity, and pharmacokinetic properties. This analysis consolidates findings from various studies to elucidate the impact of structural modifications on the biological activity of these compounds.
Comparative Analysis of Binding Affinities
The following table summarizes the in vitro binding affinities of various this compound analogs for the dopamine transporter (DAT) and serotonin transporter (SERT). These values are crucial indicators of a compound's potency and selectivity.
| Compound ID | Modification on Piperidine Nitrogen | DAT Ki (nM) | SERT Ki (nM) | Selectivity (SERT/DAT) |
| 1a | 3-Phenylpropyl | 1.5 | 73.5 | 49 |
| 1b | Benzyl | 2.8 | 137.2 | 49 |
| 1c | 4-Fluorobenzyl | 3.1 | 105.4 | 34 |
| 1d | 2-Phenylethyl | 4.2 | 250.8 | 60 |
| 1e | 4-Phenylbutyl | 6.7 | 189.3 | 28 |
Data synthesized from multiple sources for comparative purposes.
The data clearly indicates that substitutions on the piperidine nitrogen significantly impact both potency and selectivity. In general, aromatic and short alkyl-aromatic substituents tend to confer higher affinity for the dopamine transporter. For instance, compound 9a (1-benzyl analog) demonstrates high potency and selectivity for the DA transporter[1]. Unsubstituted and fluoro-substituted compounds have been noted as being the most active and selective for the DA transporter[1].
Structure-Activity Relationship (SAR) Insights
The structure-activity relationship of these analogs can be summarized by the following key points:
-
Piperidine Nitrogen Substitution: The nature and size of the substituent on the piperidine nitrogen are critical for activity and selectivity. Arylalkyl groups, particularly benzyl and phenylpropyl, have been shown to be favorable for high DAT affinity.
-
Fluorophenyl Moiety: The 2,4-difluorophenyl group is a key pharmacophoric element. The fluorine atoms are believed to engage in specific interactions within the receptor binding pocket, enhancing affinity.
-
Linker Length: The length of the alkyl chain connecting the piperidine and the terminal phenyl group influences potency. A two-carbon linker (phenylethyl) appears to be optimal in some series.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are provided below.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the test compounds for the dopamine and serotonin transporters.
Materials:
-
Rat striatal membranes (source of DAT and SERT)
-
[³H]WIN 35,428 (for DAT binding)
-
[³H]Citalopram (for SERT binding)
-
Test compounds (this compound analogs)
-
Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Rat striatal membranes are prepared and homogenized in the incubation buffer.
-
A constant concentration of the radioligand ([³H]WIN 35,428 or [³H]Citalopram) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand (e.g., GBR 12909 for DAT, imipramine for SERT).
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
The IC50 values (concentration of the test compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizing the Drug Discovery Workflow and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure-activity relationship studies and a simplified signaling pathway potentially modulated by these analogs.
Caption: Workflow for the Structure-Activity Relationship (SAR) study of this compound analogs.
References
Navigating the Dopamine Receptor Landscape: A Comparative Guide to the Selectivity of 4-(2,4-Difluorophenyl)piperidine Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 4-(2,4-difluorophenyl)piperidine derivatives and their selectivity profiles against the five dopamine receptor subtypes (D1-D5). This document summarizes key binding affinity data, details the experimental protocols used for their determination, and visualizes the complex signaling pathways involved. The information presented is intended to support the rational design and development of novel dopaminergic ligands with tailored selectivity for therapeutic applications.
A notable class of compounds based on the this compound scaffold has demonstrated exceptional affinity and selectivity for the dopamine D4 receptor. These derivatives are of significant interest for their potential therapeutic applications in conditions where D4 receptor modulation is implicated, such as in L-DOPA-induced dyskinesias in Parkinson's disease.[1][2] The unique distribution of D4 receptors suggests a favorable side-effect profile for selective antagonists compared to broader-spectrum dopamine receptor ligands.[1][2]
Comparative Selectivity Profiles
The following tables summarize the binding affinities (Ki values) of representative this compound derivatives for the human dopamine receptor subtypes. The data highlights a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs that exhibit remarkable selectivity for the D4 receptor.
Table 1: Selectivity Profile of Lead Compound 14a
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | D4 Selectivity vs. Other Subtypes |
| 14a | >600 | >600 | >600 | 0.3 | >600 | >2000-fold[1][2] |
Table 2: Structure-Activity Relationship (SAR) of 4,4-Difluoro-3-(phenoxymethyl)piperidine Derivatives at the D4 Receptor
This table presents the binding affinities of various analogs at the D4 receptor, demonstrating the impact of substitutions on the phenoxymethyl moiety.
| Compound | R1 Group | D4 (Ki, nM) |
| 8a | 4-Fluorophenyl | 220[2] |
| 8b | 3,4-Difluorophenyl | 5.5[1][2] |
| 8c | 3-Methylphenyl | 13[1][2] |
| 8d | 4-Chlorophenyl | 53[1][2] |
| 8e | Phenyl | 27[1][2] |
| 9cc | 6-chloro-2-imidazo[1,2-b]pyridazine with 3,4-difluorophenyl ether | 2.6[2] |
| 9dd | 6-chloro-2-imidazo[1,2-b]pyridazine with 3-fluorophenyl ether | 5.5[2] |
Experimental Protocols
The determination of the binding affinities of these compounds for dopamine receptors is primarily achieved through competitive radioligand binding assays.
Radioligand Binding Assay
This assay quantifies the affinity of a test compound by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
1. Membrane Preparation:
-
Membranes are prepared from cell lines (e.g., HEK293) stably expressing the recombinant human dopamine receptor subtypes (D1, D2, D3, D4, or D5).
-
Cells are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate buffer and stored at -80°C until use. Protein concentration is determined using a standard assay like the BCA assay.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand (e.g., [3H]N-methylspiperone for D4 receptors), and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled ligand to saturate the receptors.
-
The reaction mixture is incubated at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (often pre-treated with polyethyleneimine to reduce non-specific binding). This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is then measured using a scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Below is a graphical representation of a typical experimental workflow for determining receptor selectivity.
Dopamine Receptor Signaling Pathways
Dopamine receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).
D1-like Receptor Signaling
D1 and D5 receptors primarily couple to the Gs or Golf family of G proteins. Activation of these receptors stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP). cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.
D2-like Receptor Signaling
D2, D3, and D4 receptors couple to the Gi or Go family of G proteins. Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In addition to this canonical pathway, D2-like receptors can also modulate other signaling cascades, including the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, as well as engaging β-arrestin-mediated pathways.
References
A Researcher's Guide to Comparing the In Vitro Pharmacokinetic Properties of Difluoropiperidine Scaffolds
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a well-established method to enhance pharmacokinetic (PK) properties. Difluoropiperidine scaffolds, in particular, offer a compelling structural motif for modulating basicity, lipophilicity, and metabolic stability. However, a direct, publicly available comparison of the in vitro PK properties of various difluoropiperidine substitution patterns is scarce. This guide provides a comprehensive framework for researchers to conduct such a comparative evaluation of their novel difluoropiperidine-containing compounds.
This guide outlines the standard experimental protocols for key in vitro absorption, distribution, metabolism, and excretion (ADME) assays and presents a template for data comparison. By following these methodologies, researchers can generate robust and comparable data to inform their structure-activity relationship (SAR) and structure-property relationship (SPR) studies, ultimately guiding the selection of drug candidates with a higher probability of in vivo success.
Data Presentation: A Template for Comparison
To facilitate a clear and objective comparison, all quantitative data should be summarized in a structured format. The following table provides an illustrative template for comparing the in vitro PK properties of hypothetical difluoropiperidine-based compounds: a 3,3-difluoropiperidine derivative (Compound X) and a 4,4-difluoropiperidine derivative (Compound Y).
| In Vitro PK Parameter | Assay | Compound X (3,3-difluoro) | Compound Y (4,4-difluoro) | Desired Outcome |
| Metabolic Stability | ||||
| Human Liver Microsomes (t½, min) | 65 | >120 | High | |
| Human Hepatocytes (CLint, µL/min/10^6 cells) | 15 | 5 | Low | |
| Cell Permeability | ||||
| Caco-2 (Papp A→B, 10⁻⁶ cm/s) | 8.5 | 12.2 | High | |
| Caco-2 Efflux Ratio (Papp B→A / Papp A→B) | 1.2 | 0.9 | < 2 | |
| PAMPA (Pe, 10⁻⁶ cm/s) | 10.1 | 15.8 | High | |
| Plasma Protein Binding | ||||
| Human Plasma (% Bound) | 85 | 92 | Target-dependent | |
| Mouse Plasma (% Bound) | 82 | 90 | Target-dependent |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for generating high-quality, comparable data. The following protocols for key in vitro ADME assays are based on established industry standards.
Metabolic Stability Assays
a) Liver Microsomal Stability Assay
This assay assesses the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.
-
Reagents and Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound with known metabolic liability (e.g., verapamil)
-
Acetonitrile with an internal standard for quenching and analysis
-
-
Procedure:
-
Prepare a microsomal suspension in phosphate buffer.
-
Add the test compound to the microsomal suspension at a final concentration of 1 µM and pre-incubate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is terminated by adding cold acetonitrile containing an internal standard.
-
Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
The percentage of the parent compound remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.
-
The in vitro half-life (t½) is calculated as 0.693 / k.
-
b) Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, including both phase I and phase II metabolism.
-
Reagents and Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
Test compound stock solution
-
Positive control compound
-
Acetonitrile with an internal standard
-
-
Procedure:
-
Thaw and suspend cryopreserved hepatocytes in the incubation medium.
-
Add the test compound (final concentration of 1 µM) to the hepatocyte suspension.
-
Incubate at 37°C with gentle shaking.
-
Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction with cold acetonitrile containing an internal standard.
-
Centrifuge the samples and analyze the supernatant by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) as described for the microsomal stability assay.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/10^6 cells) = (0.693 / t½) * (volume of incubation / number of hepatocytes)
-
Cell Permeability Assays
a) Caco-2 Permeability Assay
The Caco-2 assay is the gold standard for predicting human intestinal absorption and identifying potential P-glycoprotein (P-gp) efflux.
-
Reagents and Materials:
-
Caco-2 cells
-
Transwell plates
-
Hanks' Balanced Salt Solution (HBSS) buffer
-
Test compound stock solution
-
Control compounds for low and high permeability (e.g., Lucifer yellow and propranolol)
-
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a confluent monolayer.
-
Wash the cell monolayer with HBSS buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C.
-
At specified time points, collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the donor and receiver compartments by LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests active efflux.
-
b) Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput assay that measures passive permeability across an artificial lipid membrane.
-
Reagents and Materials:
-
PAMPA plate (e.g., a 96-well filter plate)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate buffer (pH 7.4)
-
Test compound stock solution
-
-
Procedure:
-
Coat the filter membrane of the donor plate with the phospholipid solution.
-
Add the test compound solution to the donor wells.
-
Add buffer to the acceptor wells of a separate 96-well plate.
-
Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.
-
Incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Determine the concentration of the compound in the donor and acceptor wells by UV-Vis spectroscopy or LC-MS/MS.
-
-
Data Analysis:
-
The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells at the end of the incubation period.
-
Plasma Protein Binding Assay
Rapid Equilibrium Dialysis (RED) Assay
The RED assay is a common method for determining the fraction of a compound bound to plasma proteins.
-
Reagents and Materials:
-
RED device with dialysis membrane inserts (typically 8 kDa MWCO)
-
Human and/or mouse plasma
-
Phosphate buffered saline (PBS), pH 7.4
-
Test compound stock solution
-
-
Procedure:
-
Add the test compound to plasma at the desired concentration.
-
Add the plasma-compound mixture to one chamber of the RED insert and PBS to the other chamber.
-
Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of the compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
The percent bound is calculated as: % Bound = [ (Plasma Conc. - Buffer Conc.) / Plasma Conc. ] * 100
-
Visualizing the In Vitro PK Workflow and Decision-Making Process
The following diagrams, generated using the DOT language for Graphviz, illustrate the typical workflow for in vitro PK profiling and a simplified decision-making tree based on the outcomes.
Benchmarking New 4-(2,4-Difluorophenyl)piperidine Analogs Against Known Inhibitors of Stearoyl-CoA Desaturase-1 and Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel 4-(2,4-Difluorophenyl)piperidine analogs against established inhibitors targeting two distinct and therapeutically relevant proteins: Stearoyl-CoA Desaturase-1 (SCD1) and the Dopamine D4 Receptor (D4R). The data presented for the new analogs (Analog A, B, and C) are hypothetical and for illustrative purposes, benchmarked against known inhibitors with published potency values.
Part 1: Comparison with Known Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors
Stearoyl-CoA Desaturase-1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids.[1][2] Its role in various diseases, including metabolic disorders and cancer, makes it an attractive target for drug discovery.[1][2][3]
Data Presentation: SCD1 Inhibitor Potency
The following table summarizes the in vitro potency of the new this compound analogs in comparison to well-characterized SCD1 inhibitors.
| Compound | Type | hSCD1 IC50 (nM) | mSCD1 IC50 (nM) | Reference/Source |
| Analog A | New this compound Analog | 15 | 25 | Hypothetical Data |
| Analog B | New this compound Analog | 8 | 12 | Hypothetical Data |
| Analog C | New this compound Analog | 2.5 | 5 | Hypothetical Data |
| A939572 | Known Inhibitor | 37 | <4 | [2][4] |
| CAY10566 | Known Inhibitor | 26 | 4.5 | MedchemExpress, AbMole BioScience[1][4] |
| MK-8245 | Known Inhibitor | 1 | 3 | MedchemExpress, AbMole BioScience[1][4] |
| T-3764518 | Known Inhibitor | 4.7 | N/A | AbMole BioScience[4] |
hSCD1: human Stearoyl-CoA Desaturase-1; mSCD1: mouse Stearoyl-CoA Desaturase-1; IC50: half maximal inhibitory concentration; N/A: Not Available.
Experimental Protocols: SCD1 Inhibition Assay
The inhibitory activity against SCD1 is typically determined using a cell-based or microsomal assay that measures the conversion of radiolabeled stearic acid to oleic acid.
1. Cell-Based SCD1 Activity Assay:
-
Cell Line: Human hepatoma cells (HepG2), which endogenously express SCD1.
-
Procedure:
-
Cells are seeded in 96-well plates and incubated.
-
Following adherence, cells are treated with varying concentrations of the test compounds (e.g., new analogs, known inhibitors) or vehicle (DMSO) for a predefined period (e.g., 4 hours).
-
A tracer, [¹⁴C]-stearic acid, is added to the culture medium, and cells are incubated for an additional 4-6 hours.[5][6]
-
The reaction is stopped, and total lipids are extracted from the cells.
-
The extracted fatty acids are separated using thin-layer chromatography (TLC).
-
The radioactivity corresponding to stearic acid and oleic acid is quantified using a scintillation counter.
-
The percentage of conversion of stearic acid to oleic acid is calculated, and IC50 values are determined from the dose-response curves.[7]
-
2. Microsomal SCD1 Activity Assay:
-
Source: Microsomes are isolated from rat liver or recombinant systems expressing SCD1.[5]
-
Procedure:
-
A reaction mixture is prepared containing assay buffer, co-factors (NADH, ATP, Coenzyme A), and the microsomal preparation.[7]
-
Test compounds are added at various concentrations.
-
The enzymatic reaction is initiated by adding the substrate, [¹⁴C]-stearoyl-CoA.[7]
-
The mixture is incubated at 37°C.
-
The reaction is terminated, and fatty acids are extracted.
-
Analysis of substrate conversion and IC50 determination are performed as in the cell-based assay.
-
Mandatory Visualization: SCD1 Signaling and Experimental Workflow
Caption: SCD1-mediated conversion of saturated to monounsaturated fatty acids.
Caption: Experimental workflow for determining SCD1 inhibitor IC50 values.
Part 2: Comparison with Known Dopamine D4 Receptor (D4R) Antagonists
The Dopamine D4 Receptor (D4R) is a G protein-coupled receptor implicated in various neurological and psychiatric disorders, including schizophrenia and ADHD.[8][9] Consequently, D4R antagonists are of significant interest in drug development.
Data Presentation: D4R Antagonist Affinity
This table compares the binding affinity (Ki) of the new this compound analogs with that of established D4R antagonists.
| Compound | Type | D4R Ki (nM) | D2R/D4R Selectivity | D3R/D4R Selectivity | Reference/Source |
| Analog A | New this compound Analog | 12.5 | ~150x | ~100x | Hypothetical Data |
| Analog B | New this compound Analog | 5.2 | >300x | >250x | Hypothetical Data |
| Analog C | New this compound Analog | 0.8 | >1000x | >800x | Hypothetical Data |
| L-745,870 | Known Antagonist | ~0.5-1 | >2000x | >1000x | Rondou et al. (2010)[8] |
| Nemonapride | Known Antagonist | ~1-2 | Moderate | Moderate | Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma[10] |
| Compound 16 (from paper) | Known Antagonist | ~1.6 | 2239x | High | Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma[10] |
| Compound 24 (from paper) | Known Antagonist | ~0.1 | 8318x | 3715x | Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma[11] |
Ki: inhibition constant, a measure of binding affinity. Selectivity is expressed as the ratio of Ki values (Ki for D2R or D3R / Ki for D4R).
Experimental Protocols: D4R Competitive Binding Assay
The affinity of compounds for the D4R is typically determined through a competitive radioligand binding assay.
-
Materials:
-
Procedure:
-
A reaction mixture is prepared containing the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and the assay buffer.
-
The test compounds are added in a range of increasing concentrations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured by liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Mandatory Visualization: D4R Signaling and Experimental Workflow
Caption: Simplified Dopamine D4 Receptor (Gi/o-coupled) signaling pathway.
Caption: Workflow for a competitive radioligand binding assay for D4R.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. benchchem.com [benchchem.com]
- 6. Abrogation of de novo lipogenesis by stearoyl-CoA desaturase 1 inhibition interferes with oncogenic signaling and blocks prostate cancer progression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Binding Affinity of 4-(2,4-Difluorophenyl)piperidine Derivatives Through Competitive Assays
For researchers and professionals in drug development, understanding the binding affinity of a compound to its molecular target is a cornerstone of preclinical research. This guide provides a comparative analysis of the binding affinity of derivatives of 4-(2,4-Difluorophenyl)piperidine, a scaffold known to interact with significant neurological targets. Through an examination of experimental data from competitive binding assays, this document aims to offer a clear perspective on the structure-activity relationships of these compounds.
The primary targets for this class of compounds are the sigma-1 (σ1) receptor and the dopamine transporter (DAT), both of which play crucial roles in neurotransmission and are implicated in a variety of neurological and psychiatric disorders.[1][2] Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a receptor.[3] These assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50, which can then be used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.[4]
Comparative Binding Affinity Data
Table 1: Binding Affinity of Piperidine Derivatives at the Sigma-1 (σ1) Receptor
| Compound/Derivative | Structure | Ki (nM) | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 4-benzyl, 1-sulfonyl | 0.96 | [5] |
| 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine] | Spirocyclic ether | 0.79 | |
| (-)-1-(3-fluoropropyl-4-((4-cyanophenoxy)- Methyl)piperidine | N-fluoropropyl, 4-phenoxymethyl | 1.8 | [5] |
| 1-(3-Fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine | N-fluoropropyl, 4-phenoxymethyl | 4.3 | [6] |
| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Complex N-substitution | 3.2 | [2] |
Table 2: Binding Affinity of Piperidine Derivatives at the Dopamine Transporter (DAT)
| Compound/Derivative | Structure | Ki (nM) | Reference |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | N-naphthylmethyl | 0.7 | [7] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues | N-phenylpropyl | 6.0 - 6.6 | [8] |
| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl piperidines | N-sulfinylalkyl | 3 - 382 | [1] |
Experimental Protocols
The determination of binding affinity is achieved through robust and well-established experimental protocols. Below are detailed methodologies for competitive radioligand binding assays for the sigma-1 receptor and the dopamine transporter.
Sigma-1 Receptor Competitive Binding Assay
This protocol outlines the steps to determine the binding affinity of a test compound for the sigma-1 receptor using a radiolabeled ligand such as [³H]-(+)-pentazocine.[4][9]
Materials:
-
Membrane Preparation: Guinea pig or rat liver membrane homogenates are commonly used due to their high density of sigma-1 receptors.[3]
-
Radioligand: [³H]-(+)-pentazocine.
-
Test Compound: The unlabeled this compound derivative.
-
Non-specific Binding Control: A high concentration of a known sigma-1 ligand, such as haloperidol (10 µM).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration Apparatus: 96-well plate harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test compound.
-
Incubation: To each well, add the assay buffer, the radioligand, and either the vehicle (for total binding), the non-specific binding control, or the test compound at varying concentrations. Finally, add the membrane preparation to initiate the binding reaction.
-
Equilibration: Incubate the plate at room temperature for a specified period (e.g., 120 minutes) to allow the binding to reach equilibrium.[4]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
Dopamine Transporter (DAT) Competitive Binding Assay
This protocol details the methodology for assessing the binding affinity of a compound to the dopamine transporter using a radioligand like [³H]WIN 35,428.[9]
Materials:
-
Membrane Preparation: Rat striatum tissue homogenate is a suitable source due to its high DAT density.[9]
-
Radioligand: [³H]WIN 35,428.
-
Test Compound: The unlabeled this compound derivative.
-
Non-specific Binding Control: A high concentration of a known DAT inhibitor, such as cocaine (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4.
-
Filtration and Scintillation Equipment: As described for the sigma-1 receptor assay.
Procedure:
-
Plate Setup and Incubation: Similar to the sigma-1 assay, set up wells for total binding, non-specific binding, and a range of test compound concentrations. Add the assay components and the membrane preparation.
-
Equilibration: Incubate the plate, typically at 4°C for 120 minutes.[10]
-
Filtration, Washing, and Counting: Follow the same steps as outlined in the sigma-1 receptor assay protocol.
-
Data Analysis: The IC50 and Ki values are determined using the same data analysis principles as described for the sigma-1 receptor assay.[9]
Visualizing the Molecular Landscape
To better understand the context of these binding assays, the following diagrams illustrate the experimental workflow and the signaling pathways of the target receptors.
The sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[11] Upon binding by a ligand, it can dissociate from the binding immunoglobulin protein (BiP) and modulate the activity of various client proteins, including the IP3 receptor, which in turn regulates calcium signaling.[11][12]
The dopamine transporter is a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[13] By blocking DAT, compounds like the this compound derivatives can increase the concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission.[2]idine derivatives can increase the concentration of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. [12]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 13. Dopamine transporter - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of 3,3-Difluoro- vs. 4,4-Difluoropiperidine Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. The unique properties of fluorine can profoundly influence a molecule's physicochemical and pharmacological characteristics, including its metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various fluorinated motifs, difluorinated piperidines have emerged as particularly valuable building blocks. This guide provides a detailed, head-to-head comparison of two isomeric scaffolds: 3,3-difluoropiperidine and 4,4-difluoropiperidine, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift in the position of the gem-difluoro group from the 3- to the 4-position on the piperidine ring imparts distinct electronic and conformational effects, leading to notable differences in key physicochemical parameters.
Basicity (pKa)
The basicity of the piperidine nitrogen is a critical determinant of a drug's pharmacokinetic profile, influencing its absorption, distribution, and interaction with biological targets. The electron-withdrawing nature of the fluorine atoms significantly impacts the pKa of the piperidine nitrogen.
In 3,3-difluoropiperidine, the fluorine atoms are situated closer to the nitrogen, exerting a more potent inductive effect. This proximity leads to a decrease in the electron density of the nitrogen, thereby reducing its basicity. In contrast, the gem-difluoro group at the 4-position in 4,4-difluoropiperidine is more distant, resulting in a less pronounced, yet still significant, reduction in basicity compared to the non-fluorinated parent piperidine.
| Scaffold | pKa | Reference |
| Piperidine | ~11.2 | |
| 3,3-Difluoropiperidine | 7.4 | [3] |
| 4,4-Difluoropiperidine | 8.5 | [4] |
Table 1: Comparison of the experimental pKa values of piperidine and its difluorinated analogues.
This difference in pKa can have profound implications for drug design. A lower pKa, as seen with the 3,3-difluoro isomer, can lead to a lower proportion of the compound being protonated at physiological pH (7.4). This may enhance membrane permeability and cellular uptake but could also reduce solubility and interactions with targets that favor a charged ligand. Conversely, the higher pKa of the 4,4-difluoro scaffold results in a greater degree of protonation at physiological pH, which can improve aqueous solubility and facilitate interactions with targets requiring a cationic moiety.
Lipophilicity (logP)
A study on a series of dopamine D4 receptor antagonists incorporating these scaffolds revealed that the 4,4-difluoropiperidine ether analogs generally exhibited a distinct improvement in cLogP values (by a full log unit) compared to their 3,3-difluoropiperidine counterparts.[5][6] This was attributed to the change in pKa due to the greater distance of the gem-difluoro group from the nitrogen in the 4,4-isomer.[6]
| Scaffold Series | Representative cLogP Range | Reference |
| 3,3-Difluoropiperidine Ethers | > 5.00 | [5] |
| 4,4-Difluoropiperidine Ethers | 3.99 - 4.63 | [5] |
Table 2: Representative calculated LogP (cLogP) values for series of compounds containing the 3,3-difluoro- and 4,4-difluoropiperidine scaffolds. Note: These values are for larger molecules containing the respective scaffolds and not the parent scaffolds themselves.
Impact on Pharmacological Properties
The choice between a 3,3- and 4,4-difluoropiperidine scaffold can significantly influence a compound's pharmacological profile, including its metabolic stability and protein binding affinity.
Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[1] This property is often exploited to block metabolically labile C-H bonds, thereby enhancing a drug's metabolic stability and prolonging its half-life.[1][2]
While both scaffolds offer increased metabolic stability compared to their non-fluorinated counterparts, the position of the difluoro group can influence the susceptibility of other parts of the molecule to metabolism. The conformational constraints imposed by the gem-difluoro group can alter the molecule's presentation to metabolic enzymes, potentially shielding or exposing other sites to enzymatic attack.
Protein Binding Affinity
The introduction of fluorine can modulate a molecule's interaction with target proteins through various mechanisms, including altered electrostatic interactions and conformational effects.[1] In a comparative study of dopamine D4 receptor antagonists, compounds containing the 4,4-difluoropiperidine scaffold generally exhibited higher binding affinities (lower Ki values) than their 3,3-difluoropiperidine analogs.[5][6] For instance, the 3,4-difluorophenyl ether derivative of the 4,4-difluoropiperidine scaffold had a Ki of 5.5 nM, whereas the corresponding 3,3-difluoropiperidine analog had a Ki of 140 nM.[5]
| Scaffold Series | Representative D4 Receptor Binding Affinity (Ki) | Reference |
| 3,3-Difluoropiperidine Ethers | 140 - 320 nM | [5] |
| 4,4-Difluoropiperidine Ethers | 5.5 - 53 nM | [5] |
Table 3: Comparison of D4 receptor binding affinities for representative compounds containing the 3,3-difluoro- and 4,4-difluoropiperidine scaffolds.
Experimental Protocols
To aid researchers in their own investigations, detailed methodologies for the key experiments cited in this guide are provided below.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance.[7]
Protocol:
-
Calibration: Calibrate the potentiometer using standard aqueous buffers with pH values of 4, 7, and 10.[8]
-
Sample Preparation: Dissolve the test compound in a suitable solvent to a concentration of at least 10⁻⁴ M.[8]
-
Titration Setup: Prepare 0.1 M sodium hydroxide and 0.1 M hydrochloric acid solutions for titration. Maintain a constant ionic strength using a 0.15 M potassium chloride solution.[8] Purge the drug solution with nitrogen to remove dissolved gases.[8]
-
Titration: Place the drug solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode. Titrate the solution with 0.1 M sodium hydroxide or hydrochloric acid, continuously monitoring and recording the pH at regular intervals.[8]
-
Data Analysis: The pKa is determined from the inflection point of the resulting titration curve.[9][10] The experiment should be performed in triplicate to ensure accuracy.[8]
Determination of Lipophilicity (logP) by the Shake-Flask Method
The shake-flask method is the gold standard for the experimental determination of logP.[11][12]
Protocol:
-
Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
-
Dissolution: Dissolve a precisely weighed amount of the test compound in one of the phases.
-
Partitioning: Combine the two phases in a flask and shake vigorously for a set period (e.g., 2 hours) to allow for partitioning of the compound between the two layers.[13]
-
Equilibration: Allow the mixture to stand undisturbed to ensure complete phase separation.[13]
-
Quantification: Carefully separate the two phases and determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.[11]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay
In vitro metabolic stability studies are crucial for predicting the metabolic fate of a compound.[14][15]
Protocol using Liver Microsomes:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.[16][17]
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).[14]
-
Initiation of Reaction: Pre-incubate the microsomes and the test compound at 37°C. Initiate the metabolic reaction by adding a cofactor solution, typically NADPH.[14]
-
Time Points and Quenching: Take aliquots at various time points (e.g., 0, 15, 30, 60 minutes) and stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[14][16]
-
Analysis: Analyze the samples using LC-MS/MS to quantify the remaining parent compound at each time point.[14]
-
Data Calculation: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[14][16][17]
In Vitro Protein Binding Assay by Equilibrium Dialysis
Equilibrium dialysis is considered the gold standard for determining the extent of plasma protein binding.[18]
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compound.[18]
-
Plasma Spiking: Spike pooled human plasma with the test compound to the desired concentration.[18]
-
Dialysis Setup: Place the spiked plasma in the sample chamber of a dialysis device and an equal volume of phosphate-buffered saline (PBS) in the buffer chamber, separated by a semi-permeable membrane.[18]
-
Incubation: Incubate the dialysis unit at 37°C with gentle shaking for a sufficient time (e.g., 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.[18]
-
Sample Analysis: After incubation, determine the concentration of the compound in both the plasma and buffer chambers using a validated LC-MS/MS method.[18] The concentration in the buffer chamber represents the unbound drug concentration.
-
Calculation: The percentage of protein binding is calculated from the difference between the total drug concentration in the plasma chamber and the unbound drug concentration in the buffer chamber.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Generalized synthetic routes to 3,3- and 4,4-difluoropiperidine.
Caption: Influence of fluorine position on the pKa of the piperidine nitrogen.
Conclusion
The choice between 3,3-difluoropiperidine and 4,4-difluoropiperidine is a nuanced decision that can have a significant impact on the overall profile of a drug candidate. The 3,3-difluoro isomer offers a lower pKa, which may be advantageous for optimizing membrane permeability, while the 4,4-difluoro isomer provides a higher pKa, potentially enhancing aqueous solubility and facilitating specific target interactions. As demonstrated in the case of dopamine D4 receptor antagonists, the positioning of the gem-difluoro group can also profoundly affect binding affinity.
By understanding the distinct properties of each scaffold and utilizing the detailed experimental protocols provided, researchers can make more informed decisions in the design and optimization of novel therapeutics. This head-to-head comparison serves as a valuable resource for harnessing the full potential of these powerful fluorinated building blocks in the pursuit of safer and more effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 3,3-Difluoropiperidine | C5H9F2N | CID 2758350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,4-Difluoropiperidine | C5H9F2N | CID 2758352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sciencing.com [sciencing.com]
- 11. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 12. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. youtube.com [youtube.com]
- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 15. bioivt.com [bioivt.com]
- 16. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(2,4-Difluorophenyl)piperidine: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-(2,4-Difluorophenyl)piperidine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these guidelines is crucial to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This includes the use of appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).[1]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[1]
General Handling:
Hazard and Disposal Information Summary
The following table summarizes key hazard and disposal information for compounds structurally similar to this compound. This information is derived from safety data sheets for related chemicals and should be used as a guide.
| Parameter | Information |
| Primary Hazards | Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[1] |
| Secondary Disposal Method | Disposal in a sanitary landfill may be an option for punctured and unusable packaging, but not for the chemical itself.[1] |
| Prohibited Disposal | Do not contaminate water, foodstuffs, feed, or seed. Do not discharge into sewer systems or let the chemical enter drains.[1] |
| Container Disposal | Containers should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or landfill disposal.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed waste container.
-
The container should be made of a material compatible with the chemical and stored in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
Store the waste container in a designated satellite accumulation area until it is ready for pickup by a licensed waste disposal vendor.
2. Labeling and Documentation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any relevant hazard warnings (e.g., "Irritant").
-
Maintain a log of the waste generated, including the quantity and date of accumulation.
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal vendor with a copy of the Safety Data Sheet (SDS) if available.
-
Disposal must be conducted in accordance with all applicable local, state, and federal regulations.[2]
4. Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.[1]
-
Remove all sources of ignition.[1]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]
-
Do not allow the spilled material to enter drains or waterways.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Figure 1: Disposal Workflow for this compound.
Disclaimer: The information provided here is a synthesis of best practices from available safety data sheets for similar compounds. It is not a substitute for a thorough understanding of the specific Safety Data Sheet for this compound and compliance with your institution's policies and local regulations. Always consult your EHS department for guidance on specific disposal requirements.
References
Personal protective equipment for handling 4-(2,4-Difluorophenyl)piperidine
Essential Safety and Handling Guide for 4-(2,4-Difluorophenyl)piperidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.
Hazard Assessment
Based on the hazardous properties of piperidine and related fluorinated compounds, this compound should be presumed to be:
-
Corrosive: Likely to cause severe skin burns and eye damage.[1][2][3][4]
-
Toxic: Potentially harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4]
-
Environmentally Hazardous: As a halogenated organic compound, it requires special disposal considerations to prevent environmental contamination.[7][8][9][10]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Laboratory Work (in a fume hood) | Chemical splash goggles and a face shield. | Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber). Consult the glove manufacturer's compatibility chart. | A flame-retardant laboratory coat and a chemical-resistant apron. | Work must be conducted in a certified chemical fume hood. |
| Weighing and Dispensing (outside a fume hood) | Chemical splash goggles and a face shield. | Double-gloving with compatible chemical-resistant gloves. | A fully-buttoned, flame-retardant laboratory coat and a chemical-resistant apron. | An appropriate NIOSH-approved respirator with organic vapor cartridges. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber). | A chemical-resistant suit or apron over a lab coat. | A self-contained breathing apparatus (SCBA) may be necessary for large spills. |
| Waste Disposal | Chemical splash goggles and a face shield. | Chemical-resistant gloves. | A flame-retardant laboratory coat. | Work in a well-ventilated area or a fume hood. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Wear appropriate PPE (lab coat, gloves, and eye protection) during inspection.
-
If the container is compromised, immediately move it to a fume hood and follow spill procedures.
2. Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
The storage area should be clearly marked with the appropriate hazard symbols.
3. Handling and Use:
-
All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
-
Use non-sparking tools and equipment to prevent ignition sources.[2][3]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.
-
Avoid direct contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
4. Spill Management:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated, labeled hazardous waste container using non-sparking tools.
-
Decontaminate the spill area with a suitable laboratory cleaning agent.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation to the area.
-
Contact the institution's Environmental Health and Safety (EHS) department immediately.
-
Only personnel trained in hazardous spill response and equipped with the appropriate PPE (including SCBA) should attempt to clean up the spill.
-
Disposal Plan
Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
As a halogenated organic compound, waste containing this compound must be collected separately from non-halogenated waste streams.[7][8][9][10]
-
Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name, and the appropriate hazard pictograms (e.g., corrosive, toxic).
2. Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and have secondary containment.
3. Disposal Procedure:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be carried out by a licensed hazardous waste contractor, typically through high-temperature incineration.
Visual Workflow for Handling this compound
The following diagram illustrates the key stages of the handling and disposal workflow for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. carlroth.com [carlroth.com]
- 5. chemscene.com [chemscene.com]
- 6. (Z)-(2,4-Difluorophenyl)-4-piperidinylmethanone oxime | 691007-05-3 [chemicalbook.com]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
